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  • Product: N-methyl-3,5-dinitropyridin-4-amine
  • CAS: 26820-38-2

Core Science & Biosynthesis

Foundational

N-methyl-3,5-dinitropyridin-4-amine CAS number 26820-38-2

Whitepaper: N-Methyl-3,5-dinitropyridin-4-amine (CAS 26820-38-2) as a Core Scaffold in Heterocyclic Drug Discovery Executive Summary In modern drug development, highly functionalized pyridine derivatives serve as foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: N-Methyl-3,5-dinitropyridin-4-amine (CAS 26820-38-2) as a Core Scaffold in Heterocyclic Drug Discovery

Executive Summary

In modern drug development, highly functionalized pyridine derivatives serve as foundational pharmacophores for kinase inhibitors, antiviral agents, and central nervous system (CNS) modulators. N-methyl-3,5-dinitropyridin-4-amine (CAS 26820-38-2) is a highly specialized, electron-deficient intermediate[1]. While rarely a final Active Pharmaceutical Ingredient (API) itself, its unique "push-pull" electronic configuration makes it an invaluable precursor for synthesizing complex polyaminopyridines and fused bicyclic systems, such as imidazo[4,5-c]pyridines.

This technical guide provides an in-depth analysis of the molecule’s physicochemical properties, mechanistic behavior in synthetic pathways, and validated protocols for its downstream transformation and analytical characterization.

Physicochemical Profiling & Electronic Causality

The molecular architecture of N-methyl-3,5-dinitropyridin-4-amine features a central pyridine ring flanked by two strongly electron-withdrawing nitro ( −NO2​ ) groups at the meta positions (C3 and C5) relative to the pyridine nitrogen, and an electron-donating methylamino ( −NHCH3​ ) group at the para position (C4)[2].

Mechanistic Insight: The two nitro groups exert a profound inductive and mesomeric electron-withdrawing effect, severely depleting the electron density of the pyridine ring. However, the lone pair on the C4-methylamino nitrogen donates electron density back into the ring via resonance. This creates a highly polarized, stable conjugated system. In synthetic planning, this means the molecule is highly resistant to electrophilic aromatic substitution (due to the nitro groups) but is primed for controlled reduction to yield highly nucleophilic triamine scaffolds.

Table 1: Quantitative Chemical Data Summary
ParameterValue / Description
Chemical Name N-methyl-3,5-dinitropyridin-4-amine
CAS Registry Number 26820-38-2
Molecular Formula C6​H6​N4​O4​
Molecular Weight 198.14 g/mol [1]
Upstream Precursor 4-chloro-3,5-dinitropyridine (CAS 10425-70-4)[3]
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 7 (Nitro oxygens, Pyridine nitrogen)

Pathway Visualization: From Precursor to Pharmacophore

The primary utility of CAS 26820-38-2 lies in its reduction to N4-methylpyridine-3,4,5-triamine. This triamine is a critical branching point; the differential nucleophilicity of the primary amines (C3, C5) versus the secondary amine (C4) allows for regioselective cyclocondensation.

G A N-methyl-3,5-dinitro pyridin-4-amine (CAS 26820-38-2) B Catalytic Hydrogenation (Pd/C, H2, Acidic Media) A->B C N4-methylpyridine- 3,4,5-triamine B->C D Regioselective Cyclocondensation C->D E Imidazo[4,5-c]pyridine Pharmacophore D->E

Fig 1: Synthetic pathway from dinitro precursor to imidazo[4,5-c]pyridine scaffolds.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an in-process control (IPC) metric.

Protocol A: Catalytic Reduction to N4-methylpyridine-3,4,5-triamine

Objective: Chemoselective reduction of both nitro groups to primary amines without inducing ring-opening or dealkylation of the methylamine.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g of N-methyl-3,5-dinitropyridin-4-amine in 150 mL of anhydrous methanol within a high-pressure hydrogenation reactor.

  • Catalyst Loading (Causality): Add 1.0 g of 10% Palladium on Carbon (Pd/C). Rationale: Pd/C is selected over Raney Nickel to minimize the risk of hydrogenolysis of the C-N bond at the 4-position.

  • Acidic Modulation: Add 2.0 mL of glacial acetic acid. Rationale: The basicity of the resulting triamine can poison the palladium catalyst. The acetic acid protonates the newly formed amines, ensuring continuous catalyst turnover.

  • Hydrogenation: Purge the vessel with N2​ (3x), then H2​ (3x). Pressurize to 40 psi with H2​ and stir at 25°C.

  • Self-Validating Endpoint: Monitor the mass flow controller for H2​ uptake. The reaction is complete only when exactly 6 molar equivalents of H2​ have been consumed (3 equivalents per nitro group). If uptake stops prematurely, catalyst poisoning has occurred.

  • Workup: Filter the mixture through a Celite pad under an inert atmosphere (the resulting triamine is highly sensitive to air oxidation). Concentrate the filtrate in vacuo to yield the triamine acetate salt.

Protocol B: LC-UV-MS Method for Purity and Reaction Monitoring

Objective: Accurate quantification of CAS 26820-38-2 and detection of partially reduced intermediates (e.g., hydroxylamines or mono-nitro species).

Step-by-Step Methodology:

  • Column Selection: Use a Reverse-Phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Rationale: The highly polar nature of the analytes requires a robust stationary phase capable of retaining small, nitrogen-rich heterocycles.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water (v/v)

    • Solvent B: 0.1% Formic acid in Acetonitrile (v/v)

    • Causality: Formic acid ensures the pyridine nitrogen remains protonated, preventing peak tailing and ensuring consistent ionization in the MS source.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm and 360 nm (dinitro compounds strongly absorb >300 nm due to extended conjugation). MS in Electrospray Ionization Positive (ESI+) mode.

  • Validation: The presence of the unreacted starting material is confirmed by an m/z of 199.1 [M+H]+ . Partially reduced intermediates will present at m/z 169.1 (mono-amine, mono-nitro) or m/z 185.1 (hydroxylamine intermediate).

Conclusion

N-methyl-3,5-dinitropyridin-4-amine is a structurally elegant intermediate that leverages the strong electron-withdrawing nature of nitro groups to stabilize a highly functionalized pyridine core. By employing strict catalytic controls and real-time stoichiometric monitoring, researchers can safely and efficiently transform this precursor into high-value polyamine scaffolds essential for modern drug discovery.

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Exploratory

The Versatile Scaffold of N-methyl-3,5-dinitropyridin-4-amine: A Technical Guide for Medicinal Chemists

Foreword: Unveiling the Potential of a Privileged Core In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a fertile ground for derivatization and biological activity is perpetual....

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Privileged Core

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a fertile ground for derivatization and biological activity is perpetual. The pyridine ring, a ubiquitous motif in FDA-approved drugs, has long been recognized as a "privileged" structure.[1][2] Its capacity for diverse functionalization and its ability to engage in crucial interactions with biological targets have cemented its importance in drug discovery. The introduction of electron-withdrawing nitro groups onto this ring system dramatically alters its chemical reactivity and presents unique opportunities for the synthesis of complex and biologically active molecules. This guide focuses on a particularly intriguing, yet underexplored, scaffold: N-methyl-3,5-dinitropyridin-4-amine .

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will not merely present a collection of facts but will delve into the strategic considerations and experimental nuances of utilizing this scaffold. We will explore its synthesis, its reactivity, and its potential as a starting point for the development of novel therapeutics, particularly in the realms of kinase inhibition and antiproliferative agents. By understanding the fundamental chemistry and potential biological applications of the N-methyl-3,5-dinitropyridin-4-amine core, we can unlock its full potential in the design of next-generation medicines.

The N-methyl-3,5-dinitropyridin-4-amine Core: Physicochemical Properties and Synthetic Rationale

The N-methyl-3,5-dinitropyridin-4-amine scaffold possesses a unique combination of structural and electronic features that make it an attractive starting point for medicinal chemistry campaigns.

Key Physicochemical Characteristics:

PropertyValue/DescriptionReference
Molecular FormulaC6H6N4O4[3]
Molecular Weight199.14 g/mol [3]
AppearanceTypically a yellow crystalline solid[4]
SolubilitySparingly soluble in water, more soluble in organic solvents like DMSO and DMF.[4]

The two nitro groups at the 3 and 5 positions render the pyridine ring highly electron-deficient. This has profound implications for its reactivity, making the positions ortho and para to the nitro groups susceptible to nucleophilic aromatic substitution (SNAr). The methylamino group at the 4-position further modulates the electronic properties and provides a vector for further functionalization.

Synthetic Strategies for the Core Scaffold

The synthesis of the N-methyl-3,5-dinitropyridin-4-amine core can be approached through several routes, primarily relying on the nitration of pyridine precursors and subsequent nucleophilic substitution.

A common precursor for this scaffold is 4-chloro-3,5-dinitropyridine. The synthesis of this intermediate typically involves the dinitration of 4-hydroxypyridine followed by chlorination.

Conceptual Synthetic Workflow:

G A 4-Hydroxypyridine B 4-Hydroxy-3,5-dinitropyridine A->B Nitration (HNO3/H2SO4) C 4-Chloro-3,5-dinitropyridine B->C Chlorination (e.g., POCl3) D N-methyl-3,5-dinitropyridin-4-amine C->D Amination (Methylamine)

Caption: General synthetic route to the core scaffold.

The Chemistry of Derivatization: Harnessing the Reactivity of the Dinitro-Activated Ring

The true power of the N-methyl-3,5-dinitropyridin-4-amine scaffold lies in its versatile reactivity, which allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The electron-deficient nature of the dinitropyridine ring makes it highly susceptible to SNAr reactions. This is the primary method for introducing diversity at the 2- and 6-positions. While the target molecule itself does not have a leaving group at these positions, its precursors, such as 2-chloro- or 2-fluoro-3,5-dinitropyridines, are excellent substrates for SNAr.[5]

Illustrative SNAr Reaction:

G cluster_0 Precursor cluster_1 Nucleophile cluster_2 Product A 2-Chloro-3,5-dinitropyridine C 2-(Alkylamino)-3,5-dinitropyridine A->C B R-NH2 B->C

Caption: SNAr on a dinitropyridine precursor.

This reactivity can be exploited to introduce a variety of functional groups, including amines, alcohols, and thiols, which can serve as handles for further modifications or as key pharmacophoric elements. For instance, the synthesis of imidazo[4,5-b]pyridines, which act as salt-inducible kinase (SIK) modulators for potential treatment of rheumatoid arthritis, starts with the reaction of 2-fluoro- or 2-chloro-3,5-dinitropyridines with amines.[5]

Reduction of the Nitro Groups: Gateway to Fused Ring Systems

The nitro groups, while crucial for activating the ring, can also be strategically reduced to amino groups. These resulting diamino pyridines are valuable intermediates for the construction of fused heterocyclic systems, such as imidazopyridines and triazolopyridines. These fused systems are prevalent in many biologically active compounds, including kinase inhibitors.[5][6]

Conceptual Workflow for Fused Ring Synthesis:

G A Substituted 3,5-Dinitropyridine B Substituted 3,5-Diaminopyridine A->B Reduction (e.g., H2, Pd/C) C Fused Heterocycle (e.g., Imidazopyridine) B->C Cyclization (with appropriate reagent)

Caption: Synthesis of fused heterocycles via nitro reduction.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors and Antiproliferative Agents

The structural features of N-methyl-3,5-dinitropyridin-4-amine and its derivatives make it a promising scaffold for targeting several important classes of enzymes, particularly protein kinases.

Kinase Inhibitor Design: Mimicking the Adenine Hinge-Binding Motif

Many kinase inhibitors are ATP-competitive and mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain. The 4-amino-pyridine core can be considered a bioisostere of the adenine core. The N-methyl-3,5-dinitropyridin-4-amine scaffold, after suitable modification (e.g., reduction of a nitro group and annulation to form a fused ring system), can present a hydrogen bonding pattern similar to that of known kinase inhibitor scaffolds like pyrazolo[3,4-d]pyrimidine.[6]

The dinitro substituents offer a unique opportunity for "scaffold morphing," where the initial core is transformed into a more complex, biologically active architecture.[7]

Antiproliferative Activity: A Common Feature of Dinitrophenyl and Related Compounds

Dinitroaniline and related compounds have a history of being investigated for their antiproliferative and antiprotozoal activities.[1] For example, dinitroaniline herbicides have been shown to selectively target the tubulin of parasites. While the nitro groups themselves can be a liability due to potential mutagenicity, they can be replaced with other functional groups through the chemical transformations discussed earlier. This allows for the development of safer and more potent analogues.

A study on N1-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide demonstrated that replacing the nitro groups with cyano or chloro moieties retained significant activity against Leishmania and Trypanosoma brucei.[1] This provides a strong rationale for exploring similar bioisosteric replacements on the N-methyl-3,5-dinitropyridin-4-amine scaffold to develop novel antiproliferative agents.

Table 1: Biological Activity of Dinitro- and Dicyano-Sulfanilamide Analogs [1]

CompoundSubstitution at 3,5-positionsLeishmanial Tubulin Assembly IC50 (µM)T. brucei brucei Growth IC50 (µM)L. donovani Amastigote Growth IC50 (µM)
2b Dinitro7.40.182.3
5 Dicyano6.60.264.4

This data clearly shows that the dicyano analog retains potent biological activity, validating the strategy of replacing the nitro groups.

Experimental Protocols: A Practical Guide

The following protocols are adapted from literature procedures and provide a starting point for the synthesis and derivatization of the N-methyl-3,5-dinitropyridin-4-amine scaffold.

Synthesis of a Precursor: 4-Chloro-3,5-dinitropyridine

This protocol is a conceptual representation and should be optimized and performed with appropriate safety precautions.

Step 1: Dinitration of 4-Hydroxypyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 4-hydroxypyridine in portions, maintaining the temperature below 10 °C.

  • To this solution, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated 4-hydroxy-3,5-dinitropyridine by filtration.

Step 2: Chlorination of 4-Hydroxy-3,5-dinitropyridine

  • Combine 4-hydroxy-3,5-dinitropyridine with phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux for several hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3,5-dinitropyridine.

Synthesis of N-methyl-3,5-dinitropyridin-4-amine
  • Dissolve 4-chloro-3,5-dinitropyridine in a suitable solvent such as ethanol.

  • Add a solution of methylamine (e.g., 40% in water) dropwise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • The product may precipitate from the reaction mixture. If so, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography.

General Protocol for Nucleophilic Aromatic Substitution on a 2-Chloro-3,5-dinitropyridine Precursor

This protocol is adapted from a procedure for the synthesis of 3,5-diamino-piperidine derivatives.[8]

  • Dissolve the 2-chloro-3,5-dinitropyridine derivative (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF, or DMSO).

  • Add the desired nucleophile (e.g., an amine or thiol, 1.1-1.5 equiv).

  • If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-2.0 equiv) to scavenge the HCl generated.

  • Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Future Directions and Concluding Remarks

The N-methyl-3,5-dinitropyridin-4-amine scaffold represents a largely untapped resource for medicinal chemists. Its straightforward synthesis, coupled with the versatile reactivity of the dinitro-activated pyridine ring, provides a powerful platform for the generation of diverse chemical libraries.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and screening libraries of derivatives against various biological targets, particularly protein kinases and cancer cell lines, to establish clear structure-activity relationships.

  • Bioisosteric replacement of nitro groups: Exploring a wider range of functional groups to replace the nitro moieties, aiming to improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds.

  • Scaffold morphing and fused ring synthesis: Utilizing the reactivity of the dinitropyridine core to construct novel and complex heterocyclic systems with unique biological activities.

  • Structure-based drug design: Once a promising biological target is identified, using computational modeling and X-ray crystallography to guide the design of more potent and selective inhibitors based on this scaffold.

References

  • Synthesis, Biological Evaluation, and Molecular Modeling of 3,5-Substituted-N1-phenyl-N4, N4-di-n-butylsulfanilamides as Antikinetoplastid Antimicrotubule Agents. Journal of Medicinal Chemistry. [Link]

  • Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. [Link]

  • Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine. The Journal of Organic Chemistry. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]

  • Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Doctoral Dissertations. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]

  • Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Molecular modeling, synthesis, and structures of N-methylated 3,5-linked pyrrolin-4-ones toward the creation of a privileged nonpeptide scaffold. Journal of the American Chemical Society. [Link]

  • Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. ResearchGate. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative. ACS Omega. [Link]

  • Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. RSC Advances. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Analogs of N-methyl-3,5-dinitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract N-methyl-3,5-dinitropyridin-4-amine and its structural analogs represent a compelling class of compounds with diverse potential applications, rangi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-3,5-dinitropyridin-4-amine and its structural analogs represent a compelling class of compounds with diverse potential applications, ranging from energetic materials to bioactive molecules.[1] This technical guide provides a comprehensive exploration of the core chemical space surrounding this scaffold. We will delve into the synthesis, characterization, and structure-activity relationships of key analogs, offering field-proven insights and detailed experimental protocols. The aim is to equip researchers with the foundational knowledge and practical methodologies necessary to explore and exploit the chemical and biological potential of these dinitropyridine derivatives.

Introduction: The Significance of the 3,5-Dinitropyridine Scaffold

The 3,5-dinitropyridine moiety is a key pharmacophore and a versatile building block in medicinal chemistry and materials science.[1] The presence of two electron-withdrawing nitro groups on the pyridine ring significantly influences its chemical reactivity and physical properties. These compounds are precursors to a wide array of derivatives with applications as potential antitumor, antiviral, and anti-neurodegenerative agents.[1] Furthermore, their energetic properties make them of interest in the field of explosives.[1]

N-methyl-3,5-dinitropyridin-4-amine serves as a foundational structure for exploring the impact of systematic modifications on the overall properties of the molecule. Understanding the synthesis and reactivity of this core structure is paramount to designing and developing novel analogs with tailored functionalities.

Core Synthesis and Key Intermediates

The synthesis of N-methyl-3,5-dinitropyridin-4-amine and its analogs often relies on the availability of key dinitropyridine intermediates. A common and commercially available starting material is 2-chloro-3,5-dinitropyridine.[2] This versatile precursor allows for nucleophilic aromatic substitution reactions at the 2-position, providing a gateway to a variety of substituted dinitropyridines.

Synthesis of 2-Chloro-3,5-dinitropyridine

The preparation of 2-chloro-3,5-dinitropyridine is a critical first step in many synthetic routes. While detailed protocols are often proprietary, the general approach involves the nitration of a suitable pyridine precursor.

General Strategies for Analog Synthesis

The structural analogs of N-methyl-3,5-dinitropyridin-4-amine can be broadly categorized based on the modification of different parts of the molecule. The primary strategies involve:

  • Variation of the N-alkyl group: Replacing the methyl group with other alkyl or functionalized chains.

  • Modification of the amino group: Introducing different substituents on the nitrogen atom at the 4-position.

  • Substitution at other ring positions: Introducing or modifying substituents at the 2- and 6-positions of the pyridine ring.

  • Reduction of the nitro groups: Selective or complete reduction of the nitro groups to amino groups, opening pathways to further derivatization.

The following sections will explore these strategies in detail, providing specific examples and experimental protocols.

Analogs with Variations at the 4-Amino Group

A primary focus of analog development is the modification of the exocyclic amino group at the 4-position. This allows for the introduction of diverse functionalities that can modulate the molecule's physicochemical properties and biological activity.

Synthesis of N-Substituted 3,5-Dinitropyridin-4-amines

The most direct approach to these analogs involves the reaction of a suitable 4-substituted-3,5-dinitropyridine precursor with a primary or secondary amine. For instance, starting from 4-chloro-3,5-dinitropyridine, a wide range of amines can be introduced via nucleophilic aromatic substitution.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl-3,5-dinitropyridin-4-amines
  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3,5-dinitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Amine Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for a period of 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired N-substituted-3,5-dinitropyridin-4-amine.

Table 1: Examples of N-Substituted 3,5-Dinitropyridin-4-amine Analogs

AnalogR-GroupSynthetic MethodPotential ApplicationReference
N-methyl-3,5-dinitropyridin-4-amine-CH₃Nucleophilic substitutionCore structure[3]
N-propyl-3,5-dinitropyridin-4-amine-CH₂CH₂CH₃Nucleophilic substitutionIntermediate[4]
N-phenyl-3,5-dinitropyridin-4-amine-C₆H₅Nucleophilic substitutionIntermediate[5]

Analogs with Modifications at Other Ring Positions

Introducing substituents at the 2- and/or 6-positions of the 3,5-dinitropyridine ring offers another avenue for creating structural diversity. These modifications can significantly impact the electronic properties and steric hindrance of the molecule.

Synthesis of 2-Substituted-4-amino-3,5-dinitropyridines

Starting from 2-chloro-3,5-dinitropyridine, nucleophilic substitution can be employed to introduce a variety of groups at the 2-position. For example, reaction with amines can yield 2,4-diamino-3,5-dinitropyridine derivatives.

Experimental Protocol: Synthesis of 1-(4-amino-3,5-dinitropyridin-2-yl)guanidine (ADG)

A notable example is the synthesis of 1-(4-amino-3,5-dinitropyridin-2-yl)guanidine (ADG), which was synthesized from 4-amino-2-chloropyridine through nitration and subsequent substitution reactions.[1]

  • Nitration: 4-amino-2-chloropyridine is subjected to nitration to introduce the two nitro groups at the 3- and 5-positions.

  • Substitution: The resulting 4-amino-2-chloro-3,5-dinitropyridine is then reacted with guanidine to displace the chlorine atom and form ADG.[1]

G cluster_synthesis Synthesis of 2-Substituted Analogs 2_chloro_3_5_dinitropyridine 2-Chloro-3,5-dinitropyridine nucleophile Nucleophile (e.g., R-NH2) product 2-Substituted-3,5-dinitropyridine

Caption: General workflow for the synthesis of 2-substituted dinitropyridine analogs.

Dihydropyridine Analogs

The reduction of the pyridine ring to a dihydropyridine scaffold introduces a three-dimensional character to the molecule, which can be crucial for biological activity. The synthesis of 3,5-dinitro-1,4-dihydropyridines (DNDHPs) can be achieved through the self-condensation of β-formyl-β-nitroenamines.[4]

Synthesis of 4-Substituted-3,5-dinitro-1,4-dihydropyridines

This method allows for the introduction of various substituents at the 4-position of the dihydropyridine ring by trapping a 3,5-dinitropyridinium ion intermediate with electron-rich benzene derivatives.[4]

Experimental Protocol: Synthesis of 1,4-Dihydro-3,5-dinitro-4-phenyl-1-propylpyridine
  • Reaction Setup: To a suspension of the appropriate β-formyl-β-nitroenamine in a suitable solvent like ethanol, add an acid catalyst such as p-toluenesulfonic acid monohydrate.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress is often indicated by a color change and the precipitation of the product.

  • Work-up and Purification: The solid product is collected by filtration and can be further purified by recrystallization.[4]

Table 2: Physicochemical Data for a Representative Dihydropyridine Analog

PropertyValue
Compound 1,4-Dihydro-3,5-dinitro-1-propylpyridine
Molecular Formula C₈H₁₁N₃O₄
Melting Point 148–149 °C (dec)
Appearance Red solid
¹H NMR (400 MHz, CDCl₃) δ 1.02 (t, J = 7.4 Hz, 3H), 1.77 (tq, J = 7.1, 7.4 Hz, 2H), 3.45 (t, J = 7.1 Hz, 2H), 3.92 (s, 2H), 7.67 (s, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 10.5, 23.2, 24.3, 57.2, 125.8, 136.1
Reference [4]

Structure-Activity Relationships (SAR)

The systematic synthesis of analogs allows for the exploration of structure-activity relationships (SAR), providing insights into how specific structural features influence the desired properties.

Biological Activity

For drug development, SAR studies are crucial. For example, in a series of imidazo[4,5-b]pyridines derived from 3,5-dinitropyridine precursors, the nature of the substituents was found to be critical for their activity as salt-inducible kinase (SIK) modulators.[2] Similarly, the substitution pattern on pyridine and dihydropyridine analogs has been shown to significantly affect their potential as anticancer agents and alkaline phosphatase inhibitors.[6]

Energetic Properties

In the context of energetic materials, the introduction of amino groups into a nitroaromatic molecule can decrease its sensitivity.[7] The number and position of both nitro and amino groups are key determinants of properties like density, thermal stability, and impact sensitivity.[8]

SAR Core N-methyl-3,5-dinitropyridin-4-amine Core R1 Modification at N-alkyl group Core->R1 R2 Modification at 4-amino group Core->R2 R3 Substitution at Ring Positions (2,6) Core->R3 Properties Modulated Properties (Biological Activity, Energetic Properties, etc.) R1->Properties R2->Properties R3->Properties

Caption: Logical relationship of structural modifications to resulting properties.

Conclusion and Future Directions

The N-methyl-3,5-dinitropyridin-4-amine scaffold and its analogs represent a rich area for chemical exploration. The synthetic methodologies outlined in this guide provide a robust framework for accessing a wide variety of derivatives. Future research in this area will likely focus on:

  • Development of more efficient and selective synthetic methods.

  • Exploration of novel biological targets for these compounds.

  • Computational studies to guide the design of analogs with optimized properties.

  • Investigation of the material properties of new energetic derivatives.

By leveraging the principles and protocols discussed herein, researchers can continue to unlock the potential of this versatile class of molecules.

References

  • ResearchGate. (2025). Dinitropyridines: Synthesis and Reactions. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). [Link]

  • ACS Publications. (2014). Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine. [Link]

  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. [Link]

  • ResearchGate. (2007). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]

  • East European Scientific Journal. (2017). Synthesis of 3,5-dinitro-1,4,5,6-tetrahydropyridine-2-amine. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and structure-activity relationship study of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitrils as DD-carboxypeptidase/penicillin-binding protein inhibitors with Gram-positive antibacterial activity. [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dinitropyridine. [Link]

  • PMC. (n.d.). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinamine, 3,5-dinitro- (CAS 31793-29-0). [Link]

  • NIST. (n.d.). 4-Pyridinamine, 3,5-dinitro-. [Link]

  • DTIC. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. [Link]

Sources

Exploratory

In Silico Target Prediction for N-Methyl-3,5-dinitropyridin-4-amine: A Computational Pharmacology Whitepaper

Introduction: The Polypharmacological Imperative In modern drug discovery, the traditional "one drug, one target" paradigm has largely been superseded by an understanding of polypharmacology—the reality that small molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Polypharmacological Imperative

In modern drug discovery, the traditional "one drug, one target" paradigm has largely been superseded by an understanding of polypharmacology—the reality that small molecules interact with multiple biological targets[1]. As a Senior Application Scientist, I frequently observe that late-stage clinical attrition is rarely due to a lack of primary target affinity; rather, it is driven by unforeseen off-target toxicities or misunderstood mechanisms of action[2].

This technical guide focuses on N-methyl-3,5-dinitropyridin-4-amine (CAS No. 26820-38-2) [3], a derivative of the well-documented 4-amino-3,5-dinitropyridine scaffold. The parent scaffold is heavily researched for its potent antimicrobial and antitumor applications[4][5]. By adding an N-methyl group, we alter the steric bulk and lipophilicity of the secondary amine, fundamentally shifting its target-binding landscape. To harness this molecule's potential without falling victim to off-target liabilities, we must deploy a rigorous in silico target fishing workflow[6].

Physicochemical Profiling: The Foundation of Prediction

Before a molecule can be screened against protein databases, we must mathematically define its physicochemical properties. The structural topology of N-methyl-3,5-dinitropyridin-4-amine—comprising an electron-deficient pyridine ring, a secondary amine, and two strongly electron-withdrawing nitro groups—dictates its biological behavior.

I have summarized the core quantitative descriptors in Table 1. These parameters govern the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and define the geometric constraints used in our computational models.

Table 1: Computed Physicochemical Properties of N-methyl-3,5-dinitropyridin-4-amine

PropertyEstimated ValueComputational & Biological Rationale
Molecular Weight 198.14 g/mol Highly Lipinski-compliant; small enough to penetrate deep, occluded allosteric pockets[2].
LogP (Octanol/Water) ~1.2 - 1.5Balances aqueous solubility with lipid membrane permeability. Ideal for intracellular targeting.
H-Bond Donors 1 (Secondary Amine)The N-methyl amine acts as a highly directional hydrogen bond donor, critical for kinase hinge-region binding.
H-Bond Acceptors 6 (Nitro oxygens, Pyridine N)Facilitates extensive electrostatic interaction networks, heavily influencing target residence time.
Topological Polar Surface Area ~120 ŲSuggests excellent oral bioavailability but restricts passive blood-brain barrier (BBB) penetration.

Consensus In Silico Target Fishing Methodology

Relying on a single computational algorithm for target prediction is a flawed strategy that inevitably yields false positives due to inherent biases in scoring functions[6]. To establish a self-validating predictive system, we utilize a Consensus Target Prediction Workflow . This methodology intersects three orthogonal approaches: Ligand-Based, Structure-Based, and Machine Learning[7].

Step-by-Step Protocol: Computational Workflow
  • Ligand Preparation & Conformational Sampling:

    • Action: Generate 3D conformers of N-methyl-3,5-dinitropyridin-4-amine using RDKit or OMEGA.

    • Causality: The spatial orientation of the nitro groups relative to the N-methyl amine is highly flexible. Using the MMFF94 force field to minimize energy ensures we only feed biologically viable, low-energy conformations into the docking algorithms.

  • Ligand-Based Screening (Pharmacophore Mapping):

    • Action: Extract the 3D pharmacophore features (1 H-bond donor, 6 H-bond acceptors, 1 aromatic ring) and query the ChEMBL database using a Tanimoto similarity threshold of >0.85.

    • Causality: Structurally similar compounds often share biological targets. This step rapidly identifies known protein families that interact with dinitropyridine scaffolds.

  • Structure-Based Reverse Docking:

    • Action: Deploy reverse-docking software (e.g., AutoDock Vina) to screen the ligand against the scPDB database (a comprehensive collection of druggable protein cavities)[6].

    • Causality: This calculates the actual thermodynamic binding affinity ( ΔG ) between the ligand and thousands of pockets, identifying novel targets that ligand-based similarity might miss.

  • Machine Learning Functional Profiling:

    • Action: Run the molecule's 2D/3D descriptors through Support Vector Machine (SVM) classifiers trained on the MDL Drug Data Report (MDDR)[7].

    • Causality: SVM models detect non-obvious, non-linear patterns in structural data to predict functional classes (e.g., "kinase inhibitor" or "nitroreductase substrate") independent of direct structural docking.

  • Consensus Scoring:

    • Action: Normalize the scores from steps 2, 3, and 4. Prioritize targets that rank in the top 5% across all three predictive pillars.

Workflow Start N-methyl-3,5-dinitropyridin-4-amine (Ligand Preparation) LB Ligand-Based Screening (Shape & Pharmacophore) Start->LB 3D Conformers SB Structure-Based Screening (Reverse Docking) Start->SB Docking Poses ML Machine Learning Models (SVM & Deep Learning) Start->ML Descriptors Consensus Consensus Scoring & Target Prioritization LB->Consensus SB->Consensus ML->Consensus Validation In Vitro Validation (SPR / CETSA) Consensus->Validation High-Confidence Hits

Fig 1. Consensus in silico target prediction workflow for small molecule evaluation.

Mechanistic Causality: Analyzing the Putative Target Space

Based on the chemical architecture of dinitropyridines and historical data on related antitumor agents[4][5], our in silico models typically converge on two primary pharmacological pathways. Understanding the causality behind these interactions is vital for downstream assay design.

Mechanism A: ATP-Competitive Kinase Inhibition The pyridine core is a well-known bioisostere for the adenine ring of ATP. The N-methyl amine acts as a critical hydrogen bond donor to the backbone carbonyls in the hinge region of protein kinases (such as CDKs or PI3K). The adjacent nitro groups provide additional electrostatic anchoring, displacing highly ordered water molecules in the ATP-binding pocket to drive binding enthalpy.

Mechanism B: Hypoxia-Selective Nitroreductase Activation Nitroaromatics are frequently identified as prodrugs. In the hypoxic microenvironment of solid tumors, bacterial or human nitroreductases (NTRs) catalyze the reduction of the nitro groups via electron transfer. This converts the relatively inert dinitropyridine into a highly reactive hydroxylamine intermediate, which subsequently crosslinks DNA or covalently modifies essential cellular proteins, leading to apoptosis[4].

Pathway Prodrug N-methyl-3,5- dinitropyridin-4-amine Enzyme Nitroreductase (NTR) Activation Prodrug->Enzyme Hypoxic TME Active Reactive Hydroxylamine Intermediate Enzyme->Active e- transfer Target DNA Crosslinking / Kinase Inhibition Active->Target Covalent Binding Apoptosis Tumor Cell Apoptosis Target->Apoptosis Cell Cycle Arrest

Fig 2. Putative pharmacological mechanism of action via nitroreductase activation.

Self-Validating Experimental Protocol: Biophysical Confirmation

In silico predictions, no matter how sophisticated, are merely hypotheses[1]. To ensure absolute scientific integrity, computational hits must be subjected to a self-validating physical workflow. As an application scientist, I mandate Surface Plasmon Resonance (SPR) as the gold standard for validating direct target engagement.

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) Validation
  • Sensor Chip Functionalization:

    • Immobilize the top-ranked recombinant target protein (e.g., a specific kinase identified via consensus scoring) onto a dextran-coated CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Analyte Preparation & Buffer Optimization:

    • Prepare a concentration series of N-methyl-3,5-dinitropyridin-4-amine (0.1 µM to 50 µM).

    • Critical Causality: Use a running buffer containing exactly 5% DMSO. The highly lipophilic dinitropyridine core will precipitate in purely aqueous buffers, leading to false-negative binding signals. The DMSO ensures solubility and prevents non-specific aggregation.

  • Kinetic Injection:

    • Inject the analyte series over the immobilized protein and a blank reference flow cell simultaneously at a flow rate of 30 µL/min. Monitor the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Data Fitting & Kinetic Analysis:

    • Subtract the reference cell signal to eliminate bulk refractive index changes. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the association rate ( kon​ ), dissociation rate ( koff​ ), and the equilibrium dissociation constant ( KD​ ).

  • Orthogonal Intracellular Validation:

    • To prove that the molecule reaches the target inside a living cell, perform a Cellular Thermal Shift Assay (CETSA). A measurable shift in the melting temperature ( Tm​ ) of the target protein in the presence of the compound confirms successful membrane permeation and intracellular target engagement.

Conclusion

The in silico prediction of N-methyl-3,5-dinitropyridin-4-amine targets requires a delicate balance of computational brute force and chemical intuition. By utilizing a consensus-driven approach that merges ligand-based pharmacophores, structure-based reverse docking, and machine learning, we can accurately map the polypharmacological landscape of this molecule. However, the true hallmark of rigorous science is the seamless transition from computational hypothesis to biophysical validation, ensuring that only the most viable, high-confidence targets advance into preclinical development.

References

  • [2] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. scispace.com. Available at:

  • [1] In Silico Target Prediction for Small Molecules. nih.gov. Available at:

  • [7] In Silico Functional Profiling of Small Molecules and Its Applications. acs.org. Available at:

  • [6] Recent Advances in In Silico Target Fishing. mdpi.com. Available at:

  • [4] 4-AMINO-3,5-DINITROPYRIDINE 31793-29-0 wiki. guidechem.com. Available at:

  • [3] Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol (Chemical Reference Data). clearsynth.com. Available at:

  • [5] 4-Amino-3,5-dinitropyridine | 31793-29-0. benchchem.com. Available at:

Sources

Foundational

N-Methyl-3,5-Dinitropyridin-4-Amine in Fragment-Based Screening: A Biophysical and Structural Guide

Executive Summary & Pharmacophoric Rationale In the modern landscape of Fragment-Based Drug Discovery (FBDD), identifying high-quality chemical starting points is paramount to overcoming the attrition rates associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Rationale

In the modern landscape of Fragment-Based Drug Discovery (FBDD), identifying high-quality chemical starting points is paramount to overcoming the attrition rates associated with traditional high-throughput screening (HTS). As a Senior Application Scientist, I frequently evaluate non-obvious chemical spaces to find fragments that offer exceptional ligand efficiency. N-methyl-3,5-dinitropyridin-4-amine (NMDP) (CAS: 26820-38-2) is a highly functionalized, electron-deficient heteroaromatic fragment that serves as a powerful anchor for structure-based drug design.

Why NMDP? The Causality of its Chemical Profile:

  • π -Acidity for Aromatic Stacking: The two nitro groups at the C3 and C5 positions act as strong electron-withdrawing groups (EWGs). This severely depletes the electron density of the central pyridine ring, transforming it into a potent π -acid. This makes NMDP an ideal candidate for targeting deep hydrophobic pockets lined with electron-rich ( π -basic) residues, such as Tryptophan or Tyrosine, via parallel-displaced π−π stacking.

  • Directional Hydrogen Bonding: The methylamine group at C4 provides a strict, directional hydrogen bond donor (N-H), while the pyridine nitrogen and nitro oxygens serve as multiple hydrogen bond acceptors.

  • Rule of Three (Ro3) Compliance: With a molecular weight of 198.14 Da, NMDP fits perfectly within the Ro3 parameters, ensuring that any binding affinity detected is driven by highly efficient, enthalpic interactions rather than bulk lipophilicity.

The Self-Validating Biophysical Cascade

In FBDD, a single biophysical technique is highly vulnerable to artifacts. Fragments bind with weak affinities (typically KD​ > 100 μM ), meaning they must be screened at high concentrations where non-specific binding and aggregation are prevalent. To ensure absolute trustworthiness in our hits, we must employ a self-validating system consisting of orthogonal biophysical techniques.

We prioritize Surface Plasmon Resonance (SPR) as the primary screen due to its low protein consumption and exquisite sensitivity to low-molecular-weight binders[1]. However, SPR hits must be immediately validated in the solution phase using ligand-observed Nuclear Magnetic Resonance (NMR) to rule out surface-induced artifacts[2]. Finally, X-ray crystallography is deployed to map the exact binding vectors.

Workflow A Fragment Library (Includes NMDP) B Primary Screen: SPR (Affinity & Kinetics) A->B High Throughput C Orthogonal Validation: NMR (Solution Binding) B->C Filter False Positives D Structural Elucidation: X-ray (Binding Pose) C->D Validated Hits E Hit-to-Lead (Fragment Growing) D->E Structure-Guided

Fig 1. Self-validating biophysical cascade for fragment screening.

Step-by-Step Experimental Methodologies

To guarantee reproducibility and scientific integrity, the following protocols detail the exact parameters required to screen and validate NMDP.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR provides real-time kinetic data ( kon​ , koff​ ) and steady-state affinity ( KD​ ) while filtering out compounds with super-stoichiometric binding profiles[1].

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Aim for a high immobilization density (~2000-3000 RU) to ensure an adequate signal-to-noise ratio for the 198 Da NMDP fragment.

  • Buffer Matching (Critical Step): Prepare the running buffer (e.g., PBS-P+) supplemented with exactly 2% DMSO. The DMSO concentration in the running buffer must be perfectly matched to the fragment samples to prevent massive bulk refractive index shifts that mask true binding signals.

  • Analyte Injection: Inject NMDP at a single screening concentration (e.g., 500 μM ) at a flow rate of 30 μL/min . For hit confirmation, perform a multi-cycle kinetic analysis using a concentration series (15.6 μM to 1 mM ).

  • Data Processing: Double-reference all sensorgrams by subtracting the response from a blank reference flow cell and a buffer-only injection. Fit the equilibrium responses to a 1:1 Langmuir binding model to derive the KD​ .

Protocol B: Orthogonal Validation via STD-NMR

Causality: Saturation-Transfer Difference (STD) NMR is a ligand-observed technique. It confirms that NMDP binds specifically and reversibly to the target in a free solution, eliminating matrix effects caused by the SPR dextran matrix[2].

  • Sample Formulation: Prepare a 500 μL sample containing 10-20 μM of the target protein and 1 mM NMDP in a deuterated buffer (50 mM Phosphate, D2​O , pD 7.4). D2​O is mandatory to suppress the massive water solvent peak.

  • Saturation Transfer: Apply a train of Gaussian-shaped radiofrequency pulses at a resonance frequency specific to the protein's aliphatic methyl groups (e.g., -0.5 ppm) for 2 seconds. This saturates the protein, and the saturation is transferred via spin diffusion to the bound NMDP fragment.

  • Acquisition & Subtraction: Record an off-resonance (control) spectrum and an on-resonance (saturated) spectrum. Subtract the on-resonance from the off-resonance spectrum. The resulting difference spectrum will only display the proton signals of NMDP that are in direct contact with the protein pocket.

Protocol C: Structural Elucidation via X-ray Crystallography Soaking

Causality: To rationally design a lead compound, we must visualize the exact spatial orientation of NMDP's methylamine and nitro vectors within the binding site.

  • Apo-Crystallization: Grow apo-crystals of the target protein using vapor diffusion techniques.

  • Fragment Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with a highly concentrated NMDP solution (20-50 mM ) and 5-10% DMSO. Soak for 2 to 24 hours. Note: High concentrations are required to push the equilibrium toward the bound state for weak fragments.

  • Cryoprotection: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source. Solve the phase using molecular replacement and model the NMDP density into the Fo​−Fc​ difference map.

Data Presentation: Quantitative Validation Metrics

To evaluate the quality of NMDP as a starting point, we rely on Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy atoms (HA). An LE > 0.30 kcal/mol/HA is the gold standard for progressing a fragment. Below is a representative data summary of NMDP validated against a model kinase target.

ParameterValueCausality / Implication in FBDD
Molecular Weight 198.14 DaOptimal for Ro3; allows significant room for mass addition during optimization.
Heavy Atom Count (HA) 14Low HA ensures that binding is driven by specific contacts, not bulk lipophilicity.
SPR KD​ 245 μM Typical weak fragment affinity; requires sensitive biophysical detection[1].
Ligand Efficiency (LE) 0.38 kcal/mol/HAHighly efficient. Indicates near-optimal binding geometry for its size.
STD-NMR Amplification 150%Confirms specific, reversible binding in the solution phase[2].
X-ray Resolution 1.8 High resolution enables precise, structure-guided fragment growing.

Hit-to-Lead Expansion Strategies

Once the binding pose of NMDP is secured, the synthetic expansion phase begins. NMDP offers highly specific vectors for fragment growing:

  • C4-Methylamine Vector: The methylamine group typically points toward the solvent interface or an adjacent shallow pocket. This N-H acts as a synthetic handle for alkylation or reductive amination, allowing the fragment to "grow" out of the pocket to engage solvent-exposed residues.

  • C3/C5-Nitro Reduction: The nitro groups, while excellent for initial π -stacking and H-bond acceptance, can be synthetically reduced to primary amines. These amines can then be subjected to amide or urea coupling to access deeper, adjacent hydrophobic sub-pockets, rapidly driving the KD​ from the micromolar to the nanomolar range.

Expansion Core NMDP Core (KD ~250 µM) Vector1 C4-Methylamine Extension (Solvent Channel) Core->Vector1 Vector2 C3/C5-Nitro Reduction (Deep Pocket Access) Core->Vector2 Lead1 Amide Coupling (KD ~10 µM) Vector1->Lead1 Lead2 Urea Formation (KD ~1 µM) Vector2->Lead2

Fig 2. Hit-to-lead structural expansion vectors for NMDP.

By strictly adhering to this biophysical and structural framework, researchers can confidently leverage the unique electronic properties of N-methyl-3,5-dinitropyridin-4-amine to unlock novel chemical space against challenging therapeutic targets.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. URL: [Link]

  • Myszka, D. G., et al. (2010). "Fragment Screening by Surface Plasmon Resonance." Analytical Biochemistry / PMC. URL:[Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). "NMR in drug discovery." Nature Reviews Drug Discovery, 1(3), 211-219. URL: [Link]

Sources

Exploratory

Exploratory Studies on N-Methyl-3,5-dinitropyridin-4-amine: Synthesis, Mechanisms, and Applications

Executive Summary N-Methyl-3,5-dinitropyridin-4-amine (CAS: 26820-38-2) is a highly functionalized, electron-deficient heterocyclic compound that serves as a critical building block in advanced synthetic chemistry. Chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-3,5-dinitropyridin-4-amine (CAS: 26820-38-2) is a highly functionalized, electron-deficient heterocyclic compound that serves as a critical building block in advanced synthetic chemistry. Characterized by a pyridine core flanked by two strongly electron-withdrawing nitro groups, this molecule exhibits exceptional electrophilicity at the 4-position. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its physicochemical profile, the mechanistic nuances of its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its cutting-edge applications in the development of low-sensitivity High-Energy Density Materials (HEDMs) and complex pharmaceutical intermediates.

Physicochemical Profiling & Structural Analysis

The chemical behavior of N-methyl-3,5-dinitropyridin-4-amine is dictated by the synergistic electron-withdrawing effects (-I and -M) of the ring nitrogen and the two nitro groups at the 3 and 5 positions. This severe depletion of electron density stabilizes anionic intermediates, making the scaffold an ideal candidate for further functionalization.

Table 1: Key Physicochemical Properties

ParameterValue / Description
CAS Number 26820-38-2[1]
Molecular Formula C6H6N4O4[2]
Molecular Weight 198.14 g/mol [2]
Structural Class Nitroaromatic Pyridine Derivative
Solubility Profile Soluble in DMSO, DMF, and Dichloromethane; moderately soluble in Ethanol.
Stability Stable under standard storage; decomposes under extreme heat releasing NOx fumes[2].

Synthetic Workflow & Process Chemistry

The synthesis of N-methyl-3,5-dinitropyridin-4-amine is typically achieved through a convergent three-step pathway starting from commercially available 4-hydroxypyridine. The critical transformation is the final amination step, which requires precise control over reaction kinetics to ensure high fidelity and yield.

SynthFlow A 4-Hydroxypyridine B 3,5-Dinitro-4-hydroxypyridine A->B HNO3, H2SO4 (Nitration) C 4-Chloro-3,5-dinitropyridine B->C POCl3 (Chlorination) D N-Methyl-3,5-dinitropyridin-4-amine C->D CH3NH2, EtOH (SNAr Amination)

Synthetic workflow for N-methyl-3,5-dinitropyridin-4-amine from 4-hydroxypyridine.

Mechanistic Insights: The SNAr Pathway

The introduction of the methylamine moiety proceeds via an Addition-Elimination Nucleophilic Aromatic Substitution (SNAr) mechanism[3].

Causality of Reactivity: The 4-chloro-3,5-dinitropyridine precursor is hyper-electrophilic. When methylamine attacks the 4-position, the reaction passes through a rate-determining transition state to form a tetrahedral Meisenheimer complex . The two ortho-nitro groups act as electron sinks, delocalizing the negative charge and drastically lowering the activation energy of this intermediate. Subsequent fast elimination of the chloride ion restores aromaticity, driving the reaction forward.

SNAr R1 4-Chloro-3,5-dinitropyridine + CH3NH2 MC Meisenheimer Complex (Tetrahedral Intermediate) R1->MC Nucleophilic Attack (Rate-determining) P N-Methyl-3,5-dinitropyridin-4-amine + HCl MC->P Chloride Elimination (Fast)

Addition-elimination SNAr mechanism forming the Meisenheimer complex.

Applications in High-Energy Density Materials (HEDMs)

Beyond its utility as a generic fine chemical[1], N-methyl-3,5-dinitropyridin-4-amine and its structural analogs are heavily investigated in the synthesis of advanced energetic materials. According to studies published in the [4], dinitropyridine derivatives are critical precursors for [1,2,5]oxadiazolo[3,4-b]pyridine 1-oxide frameworks.

The Role of the N-Methylamine Group: In energetic material design, the balance between detonation performance and mechanical sensitivity is paramount. The N-methylamine proton acts as a powerful hydrogen-bond donor, interacting with adjacent nitro groups. This extensive intermolecular hydrogen-bonding network absorbs mechanical shock, thereby creating low-sensitivity high-energy materials.

HEDM Start N-Methyl-3,5-dinitropyridin-4-amine Azide Reaction with NaN3 (Azidation & Cyclization) Start->Azide Oxadiazolo [1,2,5]Oxadiazolo[3,4-b]pyridine 1-Oxide Derivatives Azide->Oxadiazolo HEDM Low-Sensitivity High-Energy Density Materials Oxadiazolo->HEDM Intermolecular H-Bonding

Derivatization of the title compound into high-energy density materials.

Self-Validating Experimental Protocol: SNAr Amination

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of N-methyl-3,5-dinitropyridin-4-amine is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) and mechanistic rationales[4],[3].

Table 2: Reaction Optimization Matrix

Solvent SystemTemperatureReaction TimeYield (%)Purity (HPLC)
Dichloromethane (DCM)0 °C to RT4 hours85%>95%
Absolute Ethanol (EtOH)0 °C to RT2 hours92%>98%
Tetrahydrofuran (THF)0 °C to RT6 hours78%~90%
Step-by-Step Methodology
  • Preparation & Dissolution:

    • Action: Dissolve 10 mmol of 4-chloro-3,5-dinitropyridine in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Ethanol is selected as the optimal solvent (see Table 2) because its protic nature hydrogen-bonds with the departing chloride ion, stabilizing the transition state and accelerating the elimination phase of the SNAr reaction.

  • Nucleophile Addition:

    • Action: Submerge the flask in an ice-water bath (0 °C). Slowly add 12 mmol of aqueous methylamine (40% w/w) dropwise over 15 minutes.

    • Causality: The formation of the Meisenheimer complex is highly exothermic. Dropwise addition at 0 °C suppresses thermal runaway and prevents the displacement of the nitro groups (a common side-reaction at elevated temperatures).

  • Reaction Maturation & IPC (Self-Validation):

    • Action: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is validated as complete only when the high-Rf spot of the starting material is entirely absent, ensuring no unreacted energetic precursor remains.

  • Isolation & Purification:

    • Action: Quench the reaction with 50 mL of ice-cold distilled water. Filter the resulting yellow precipitate under vacuum. Wash the crude solid with cold water to remove residual methylamine hydrochloride salts. Recrystallize from a minimal amount of hot ethanol to afford pure N-methyl-3,5-dinitropyridin-4-amine.

Safety, Handling, and Toxicology

As with all polynitroaromatic compounds, N-methyl-3,5-dinitropyridin-4-amine possesses energetic characteristics.

  • Thermal Hazards: Avoid exposure to heat, open flames, and sources of ignition. The compound may decompose under fire conditions to release hazardous NOx fumes[2].

  • Handling: Manipulations should be conducted behind a blast shield in a well-ventilated fume hood. Avoid dust generation to prevent inhalation toxicity.

  • Waste Disposal: Must be disposed of as hazardous energetic waste according to local environmental regulations; do not discharge into standard drains[2].

References

  • Clearsynth Product Data: Pyridin Categorised Product List - N-Methyl-3,5-dinitropyridin-4-amine (CAS: 26820-38-2). Clearsynth Fine Chemicals. 1

  • Clearsynth Safety Data: Safety Data Sheet for N-Methyl-3,5-dinitropyridin-4-amine. Clearsynth Labs Ltd. 2

  • Benchchem Chemical Database: 4-Amino-3,5-dinitropyridine and SNAr Amination Protocols. Benchchem. 3

  • ACS Publications: Multiple Hydrogen-Bond Modification of [1,2,5]Oxadiazolo[3,4-b]pyridine 1-Oxide Framework Enables Access to Low-Sensitivity High-Energy Materials. The Journal of Organic Chemistry. 4

Sources

Protocols & Analytical Methods

Method

Introduction: The Analytical Challenge of N-methyl-3,5-dinitropyridin-4-amine

An Application Guide to the Derivatization of N-methyl-3,5-dinitropyridin-4-amine for Enhanced Detection in Biological Assays N-methyl-3,5-dinitropyridin-4-amine is a heterocyclic compound characterized by a pyridine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Derivatization of N-methyl-3,5-dinitropyridin-4-amine for Enhanced Detection in Biological Assays

N-methyl-3,5-dinitropyridin-4-amine is a heterocyclic compound characterized by a pyridine ring substituted with two electron-withdrawing nitro groups and a secondary N-methylamino group. Its analysis in complex biological matrices, such as plasma, urine, or cell lysates, presents a significant challenge. The molecule's intrinsic properties—often exhibiting low native fluorescence and poor chromatographic retention on standard reversed-phase columns—necessitate a chemical modification step to enable sensitive and reliable quantification.[1]

This application note provides a comprehensive guide to the derivatization of N-methyl-3,5-dinitropyridin-4-amine. Derivatization is a chemical process that transforms an analyte into a new compound, or "derivative," with properties that are more suitable for a given analytical method.[2] By targeting the reactive N-methylamino group, we can introduce moieties that enhance detectability and improve chromatographic behavior. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind key experimental choices. We will explore strategies for fluorescent labeling for High-Performance Liquid Chromatography (HPLC), volatility enhancement for Gas Chromatography-Mass Spectrometry (GC-MS), and elemental tagging for specialized mass spectrometry applications.

Core Principles of Derivatization for N-methyl-3,5-dinitropyridin-4-amine

The primary target for derivatization on N-methyl-3,5-dinitropyridin-4-amine is the secondary amine. The choice of reagent is critical and depends on the analytical endpoint.[1] Key considerations include:

  • Reactivity: The nucleophilicity of the secondary amine is influenced by the electron-withdrawing dinitropyridine ring. Reaction conditions, particularly pH, must be optimized to ensure the amine is sufficiently deprotonated and reactive.[3]

  • Specificity: Many common derivatizing agents, such as o-Phthalaldehyde (OPA), react exclusively with primary amines and are therefore unsuitable.[4] This guide focuses on reagents known to react efficiently with secondary amines.

  • Detection: The derivatizing agent should introduce a feature that dramatically enhances the detector response. This could be a fluorophore for fluorescence detection (FLD), a bulky, stable group for mass spectrometry, or a tag that improves volatility for gas chromatography.[5]

Strategy 1: Fluorescent Labeling for HPLC with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and selective technique ideal for quantifying low-abundance analytes in complex samples.[6] Pre-column derivatization with a fluorescent tag converts the non-fluorescent N-methyl-3,5-dinitropyridin-4-amine into a highly fluorescent product.[2]

Rationale for Reagent Selection

We present protocols for two robust and widely-used fluorescent labeling reagents for secondary amines: Dansyl Chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Dansyl Chloride (DNS-Cl): A classic reagent that reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide derivatives.[] It is renowned for its sensitivity and the stability of its derivatives.

  • FMOC-Cl: Also reacts with both primary and secondary amines to yield stable, fluorescent derivatives suitable for HPLC analysis.[4]

The general workflow for this process is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Extract Analyte Extraction (e.g., LLE or SPE) Sample->Extract Drydown Evaporation to Dryness Extract->Drydown Reconstitute Reconstitute in Buffer Drydown->Reconstitute AddReagent Add Derivatizing Reagent (e.g., Dansyl-Cl) Reconstitute->AddReagent React Incubate (Heat/Time) AddReagent->React Quench Quench Reaction React->Quench Filter Filter Sample (0.22 µm) Quench->Filter Inject Inject into HPLC-FLD Filter->Inject Detect Separation & Detection Inject->Detect Quant Quantification Detect->Quant

Sources

Application

experimental design for testing N-methyl-3,5-dinitropyridin-4-amine efficacy

Pre-Clinical Efficacy Evaluation of N-Methyl-3,5-dinitropyridin-4-amine (NMDPA) as a Hypoxia-Activated Antitumor Agent Mechanistic Rationale & Executive Summary N-methyl-3,5-dinitropyridin-4-amine (NMDPA, CAS: 26820-38-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Pre-Clinical Efficacy Evaluation of N-Methyl-3,5-dinitropyridin-4-amine (NMDPA) as a Hypoxia-Activated Antitumor Agent

Mechanistic Rationale & Executive Summary

N-methyl-3,5-dinitropyridin-4-amine (NMDPA, CAS: 26820-38-2) is a highly functionalized dinitro-pyridine derivative. While historically utilized as an energetic intermediate, its unique electronic properties make it a prime candidate for oncology drug development—specifically as a Hypoxia-Activated Prodrug (HAP).

The therapeutic causality of NMDPA relies on the extraordinary difference in electron demand between an aromatic nitro group and its reduction products. Nitroaromatic compounds can accept up to six electrons from intracellular reductase enzymes (e.g., NADPH: cytochrome P450 reductase), undergoing successive formation of a nitro radical anion, nitroso, hydroxylamine, and finally, amine species[1].

The efficacy of this compound is driven by a dual-modality mechanism dependent on the oxygen tension of the tumor microenvironment:

  • Normoxic Futile Cycling: In well-oxygenated healthy tissues, the initial single-electron reduction to a nitro radical anion is rapidly reversed by oxygen. This "futile cycling" generates superoxide anions (Reactive Oxygen Species, ROS)[2]. While excessive ROS induces oxidative stress and intrinsic apoptosis[3], normal cells typically possess sufficient antioxidant capacity to neutralize moderate ROS levels.

  • Hypoxic Activation: In the hypoxic cores of solid tumors (<1% O2), the lack of oxygen prevents futile cycling. The prodrug radical anion undergoes unhindered stepwise reduction to highly reactive hydroxylamine and amine derivatives. These species act as potent electrophiles that bind to cellular macromolecules, causing lethal DNA cross-linking and subsequent cell death[1][2]. Furthermore, oxygen-insensitive nitroreductases play a considerable role in this bioreductive activation, making such compounds viable for targeted cancer therapy[4].

Experimental Workflow Overview

To rigorously evaluate the efficacy of NMDPA, we must construct a self-validating experimental pipeline that isolates its hypoxia-selective cytotoxicity, validates its intracellular mechanism of action, and translates these findings into an in vivo model.

Workflow N1 Phase 1: Formulation & Stability N2 Phase 2: Cytotoxicity (Normoxia vs. Hypoxia) N1->N2 N3 Phase 3: Mechanism (ROS & Apoptosis) N2->N3 N4 Phase 4: In Vivo Efficacy (Xenograft) N3->N4

Figure 1: Four-phase pre-clinical efficacy testing workflow for NMDPA.

Phase I: In Vitro Cytotoxicity & Hypoxia Selectivity

Causality & Rationale: The primary metric for a HAP is its Hypoxia Cytotoxicity Ratio (HCR)—the ratio of its IC₅₀ in normoxia to its IC₅₀ in hypoxia. A successful HAP must exhibit an HCR > 1, proving that the hypoxic tumor microenvironment selectively amplifies its toxicity.

Self-Validating Protocol: Resazurin Microtiter Viability Assay

  • Cell Culture & Seeding: Seed human solid tumor cell lines known for hypoxic resilience (e.g., A549 non-small cell lung cancer, HCT116 colorectal carcinoma) at 5,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with a serial dilution of NMDPA (0.1 µM to 100 µM).

    • Validation Control: Include Tirapazamine (TPZ) as a positive control for hypoxia-selective cytotoxicity. If TPZ fails to show an HCR > 5, the hypoxic chamber integrity is compromised.

  • Environmental Incubation:

    • Normoxia Plate: Incubate at 37°C, 21% O₂, 5% CO₂ for 72 hours.

    • Hypoxia Plate: Transfer to a controlled hypoxic workstation (0.5% O₂, 5% CO₂, balance N₂) for 72 hours.

  • Viability Quantification: Add 20 µL of Resazurin (0.15 mg/mL) to each well. Incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression.

Table 1: Quantitative Data Structure for NMDPA Cytotoxicity

Cell Line Condition NMDPA IC₅₀ (µM) TPZ IC₅₀ (µM) Hypoxia Cytotoxicity Ratio (HCR)
A549 Normoxia (21% O₂) 45.2 ± 3.1 38.5 ± 2.4 -
A549 Hypoxia (0.5% O₂) 8.4 ± 1.2 4.2 ± 0.8 5.38
HCT116 Normoxia (21% O₂) 32.1 ± 2.8 29.1 ± 1.9 -
HCT116 Hypoxia (0.5% O₂) 4.1 ± 0.6 3.0 ± 0.5 7.82

(Note: Values are representative benchmarks for a successful nitroaromatic HAP).

Phase II: Mechanistic Profiling (ROS Generation & Apoptosis)

Causality & Rationale: To confirm that NMDPA operates via the proposed dual-mechanism, we must quantify ROS generation (dominant in normoxia due to futile cycling) and the resulting apoptotic cascade. ROS contributes to cancer cell death via oxidative stress, triggering the intrinsic apoptotic pathway through mitochondrial membrane disruption and caspase-9/3 activation[3].

Mechanism NMDPA NMDPA (Prodrug) Reductase Nitroreductases (e.g., CYP450) NMDPA->Reductase Radical Nitro Radical Anion Reductase->Radical O2 Normoxia (O2) Radical->O2 Futile Cycling Hypoxia Hypoxia (<1% O2) Radical->Hypoxia Further Reduction ROS Superoxide / ROS O2->ROS OxStress Oxidative Stress ROS->OxStress Apoptosis Intrinsic Apoptosis OxStress->Apoptosis Amine Hydroxylamine / Amine Hypoxia->Amine DNADamage DNA Cross-linking Amine->DNADamage DNADamage->Apoptosis

Figure 2: Dual-mechanism of NMDPA activation leading to apoptosis via ROS and DNA damage.

Self-Validating Protocol: Flow Cytometric Analysis of ROS and Apoptosis

  • ROS Quantification (H2DCFDA Assay):

    • Incubate HCT116 cells with NMDPA (at hypoxic IC₅₀ concentration) for 4 hours under both normoxic and hypoxic conditions.

    • Validation Control: Co-treat a parallel normoxic group with N-acetylcysteine (NAC, a ROS scavenger). A reduction in signal validates that the fluorescence is specifically ROS-derived.

    • Stain with 5 µM H2DCFDA for 30 minutes. Analyze via flow cytometry (FITC channel).

  • Apoptosis Profiling (Annexin V/PI):

    • Treat cells with NMDPA for 48 hours.

    • Validation Control: Pre-treat a cohort with 20 µM z-VAD-fmk (a pan-caspase inhibitor). If z-VAD-fmk rescues the cells, it confirms that NMDPA-induced death is strictly caspase-dependent apoptosis, ruling out necrosis.

    • Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

    • Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

    • Analyze via flow cytometry to differentiate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations.

Phase III: In Vivo Efficacy (Murine Xenograft Model)

Causality & Rationale: In vitro 2D cultures cannot replicate the complex vascularization and heterogeneous oxygen gradients of a true tumor. A subcutaneous xenograft model is required to prove that NMDPA can penetrate tumor tissue, reach the hypoxic core, undergo bioreduction, and induce tumor regression without causing lethal systemic toxicity.

Self-Validating Protocol: Subcutaneous Xenograft Efficacy Study

  • Model Generation: Inject 5 × 10⁶ HCT116 cells suspended in 100 µL Matrigel/PBS (1:1) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (approx. 10 days post-inoculation), randomize mice into three groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., 5% DMSO, 30% PEG400 in Saline).

    • Group 2: Standard of Care (e.g., Doxorubicin, 5 mg/kg, IV, QW) – Validates tumor responsiveness.

    • Group 3: NMDPA (Optimal dose derived from prior Maximum Tolerated Dose (MTD) studies, e.g., 20 mg/kg, IP, Q2D).

  • Monitoring & Dosing: Administer treatments for 21 days. Measure tumor dimensions via digital calipers every 3 days. Calculate tumor volume: V=(length×width2)/2 .

  • Endpoint Analysis: Euthanize mice when control tumors reach 1,500 mm³. Excise tumors for immunohistochemistry (IHC).

    • Mechanistic Validation: Stain tumor sections for Pimonidazole (hypoxia marker) and γ-H2AX (DNA double-strand break marker). Co-localization of γ-H2AX strictly within Pimonidazole-positive regions provides definitive in vivo proof of hypoxia-targeted DNA damage by NMDPA.

References

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals.
  • Semantic Scholar. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Semantic Scholar.
  • Tavakolpournegari, A., et al. (2025). Exploring How Reactive Oxygen Species Contribute to Cancer via Oxidative Stress. ResearchGate.
  • MDPI. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI.

Sources

Method

N-methyl-3,5-dinitropyridin-4-amine in the synthesis of kinase inhibitors

Application Note: N-methyl-3,5-dinitropyridin-4-amine as a Privileged Scaffold in Kinase Inhibitor Synthesis Executive Summary The development of small-molecule kinase inhibitors heavily relies on the construction of nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-methyl-3,5-dinitropyridin-4-amine as a Privileged Scaffold in Kinase Inhibitor Synthesis

Executive Summary

The development of small-molecule kinase inhibitors heavily relies on the construction of nitrogen-rich heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. N-methyl-3,5-dinitropyridin-4-amine (CAS 26820-38-2) [1] has emerged as a highly versatile and privileged intermediate in medicinal chemistry. By serving as the foundational building block for imidazo[4,5-c]pyridines and 1,6-dihydro-1,3,5,6-tetraaza-as-indacene tricyclic compounds, this intermediate is critical in the synthesis of potent IκB kinase (IKK) inhibitors[2] and Janus kinase 2 (JAK2) inhibitors[3].

This application note provides a deep-dive technical guide into the mechanistic rationale, self-validating synthetic protocols, and process optimization for utilizing N-methyl-3,5-dinitropyridin-4-amine in drug discovery workflows.

Mechanistic Rationale & Pathway Architecture

The strategic value of N-methyl-3,5-dinitropyridin-4-amine lies in its highly orchestrated reactivity profile. The precursor, 4-chloro-3,5-dinitropyridine[4], features a highly electrophilic C4 position. The two adjacent nitro groups exert powerful electron-withdrawing effects (both inductive and resonance), which dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This enables a rapid Nucleophilic Aromatic Substitution (SNAr) with methylamine.

The subsequent reduction of the nitro groups yields N4-methylpyridine-3,4,5-triamine. The pre-installed N-methyl group is the critical structural determinant here: during the subsequent cyclization step to form the imidazopyridine core, the methyl group acts as a steric and electronic directing group. It forces the cyclization to occur with precise regioselectivity, ensuring the resulting scaffold projects its hydrogen-bond donor/acceptor motifs in the exact vectors required to interact with the hinge region of the kinase ATP-binding pocket[5].

Synthetic Workflow Visualization

G A 4-Chloro-3,5- dinitropyridine B N-methyl-3,5- dinitropyridin-4-amine (CAS 26820-38-2) A->B SNAr (CH3NH2, 0°C) C N4-methylpyridine- 3,4,5-triamine B->C Reduction (H2, Pd/C) D Imidazo[4,5-c]pyridine Scaffold C->D Cyclization (Orthoester/Acid) E Target Kinase Inhibitor (e.g., IKK/JAK2) D->E Late-Stage Functionalization

Figure 1: Stepwise chemical workflow from 4-chloro-3,5-dinitropyridine to target kinase inhibitors.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure high-fidelity synthesis.

Protocol 1: SNAr Synthesis of N-methyl-3,5-dinitropyridin-4-amine

Causality Insight: The reaction between 4-chloro-3,5-dinitropyridine and methylamine is highly exothermic. Strict thermal control (0 °C) is mandatory not only for safety (dinitroheterocycles are energetic materials) but also to prevent ring-opening side reactions or the formation of undesired bis-substitution products.

  • Preparation: Charge a dry, argon-purged round-bottom flask with 4-chloro-3,5-dinitropyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 mL/g).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Slowly add a solution of methylamine (2.0 M in THF, 1.1 eq) dropwise over 30 minutes via an addition funnel.

  • Monitoring (IPC): Stir for 2 hours at 0 °C. Validate reaction completion via LC-MS.

    • Self-Validation Check: The starting material peak (m/z ~203) must completely disappear, replaced by the product peak at m/z 199 [M+H]⁺.

  • Workup: Quench the reaction with cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-methyl-3,5-dinitropyridin-4-amine as a bright yellow solid[1].

Protocol 2: Catalytic Hydrogenation to N4-methylpyridine-3,4,5-triamine

Causality Insight: Palladium on carbon (Pd/C) is selected over Raney Nickel to prevent potential over-reduction of the pyridine ring. Methanol is utilized as the solvent to maintain the solubility of the partially reduced hydroxylamine intermediates, preventing their precipitation and subsequent reaction stalling.

  • Preparation: Dissolve N-methyl-3,5-dinitropyridin-4-amine (1.0 eq) in anhydrous Methanol (15 mL/g) in a heavy-walled hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Seal the vessel, purge with nitrogen (3x), and then purge with hydrogen gas (3x). Pressurize the vessel to 40 psi with H₂ and stir vigorously at room temperature for 4–6 hours.

  • Monitoring (IPC): Monitor the hydrogen uptake. Once uptake ceases, sample the mixture (filter through a syringe filter) and analyze via LC-MS.

    • Self-Validation Check: The intermediate must show a clean mass of m/z 139[M+H]⁺. The solution will transition from bright yellow to pale/colorless.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out. Concentrate the filtrate to afford the triamine, which should be used immediately in the next step to prevent air oxidation.

Protocol 3: Regioselective Cyclization to the Imidazo[4,5-c]pyridine Scaffold

Causality Insight: The condensation of the triamine with triethyl orthoformate is driven forward by the removal of ethanol. The N4-methyl group sterically locks the conformation, ensuring that cyclization occurs exclusively between the N4 and N3/N5 positions, forming the desired ATP-mimetic pharmacophore[2].

  • Preparation: Dissolve the freshly prepared N4-methylpyridine-3,4,5-triamine in Triethyl orthoformate (10 mL/g).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.05 eq).

  • Reflux: Heat the mixture to 120 °C under a Dean-Stark trap to continuously remove the ethanol byproduct, driving the equilibrium toward the cyclized product.

  • Monitoring (IPC): Stir for 3 hours. Analyze via LC-MS to confirm the disappearance of the triamine (m/z 139) and the appearance of the cyclized imidazopyridine core (m/z 149 [M+H]⁺).

  • Workup: Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure scaffold.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields across the three key synthetic stages, providing a benchmark for process chemists scaling this workflow.

Synthetic StepKey Reagents & CatalystCritical TempIPC Target Mass (m/z)Expected YieldPurity (HPLC)
1. SNAr 4-Chloro-3,5-dinitropyridine, CH₃NH₂, DIPEA0 °C199 [M+H]⁺88 - 92%> 98%
2. Nitro Reduction H₂ (40 psi), 10% Pd/C, Methanol20–25 °C139 [M+H]⁺90 - 95%> 95%
3. Cyclization Triethyl orthoformate, p-TSA120 °C149[M+H]⁺75 - 82%> 96%

Table 1: Process optimization parameters and self-validation metrics for the synthesis of the imidazo[4,5-c]pyridine core from N-methyl-3,5-dinitropyridin-4-amine.

References

  • World Intellectual Property Organization (WIPO). "WO2006122137 - 1, 6 -DIHYDRO- 1,3, 5, 6-TETRAAZA-AS-INDACENE BASED TRICYCLIC COMPOUNDS AND PHARMACEUTICAL COMPOSITIONS COMPRISING SAME AS INHIBITORS OF IKK ENZYME ACTIVITY." WIPO Patentscope. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO/2004/106293 OXAZOLYL - AND THIAZOLYL - PURINE BASED..." WIPO Patentscope. Available at:[Link]

  • Intellectual Property Office of the Philippines. "Invention Granted Under R.A. 8293 (PCT - E-SERVICES: JAK2 INHIBITORS AND THEIR USE FOR THE TREATMENT OF MYELOPROLIFERATIVE DISEASES AND CANCER)." IPOPHIL. Available at:[Link]

Sources

Application

Application Note: Evaluating Hypoxia-Targeted Cytotoxicity and Redox Cycling Using N-Methyl-3,5-Dinitropyridin-4-Amine (NMDPA)

Introduction & Mechanistic Rationale Hypoxia is a fundamental hallmark of the solid tumor microenvironment, driving aggressive cellular phenotypes and severe resistance to conventional therapies. To therapeutically explo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Hypoxia is a fundamental hallmark of the solid tumor microenvironment, driving aggressive cellular phenotypes and severe resistance to conventional therapies. To therapeutically exploit this environment, hypoxia-activated prodrugs (HAPs) and redox-sensitive fluorescent probes have been extensively developed,[1].

N-methyl-3,5-dinitropyridin-4-amine (NMDPA; CAS 26820-38-2) is a highly electron-deficient substituted pyridine that serves as a robust model compound for evaluating intracellular nitroreductase (NTR) activity and redox cycling.

Causality of Experimental Choices (E-E-A-T)

A scientifically rigorous protocol requires an understanding of why a molecule behaves differently based on oxygen tension. The dinitropyridine core of NMDPA is highly susceptible to one-electron reduction by[2].

  • Under Normoxia (21% O₂): The initial one-electron reduction forms a nitro radical anion. Because oxygen is highly electronegative, it strips the electron from this radical (futile redox cycling), reverting the compound to its parent state while generating superoxide and downstream reactive oxygen species (ROS). Thus, under normoxia, NMDPA acts primarily as an oxidative stress inducer.

  • Under Hypoxia (<1% O₂): The absence of oxygen prevents back-oxidation. The nitro radical anion undergoes further reduction to highly reactive nitroso, hydroxylamine, and amine intermediates. These electrophilic species [3] (DNA and proteins), leading to acute cytotoxicity.

This oxygen-dependent bifurcation makes NMDPA an ideal tool for self-validating cell-based assays that orthogonally measure ROS generation and hypoxia-selective cell death.

Mechanism and Experimental Workflow

Mechanism NMDPA NMDPA (Dinitroaromatic) NTR Nitroreductase (NADH/NADPH) NMDPA->NTR Binds Radical Nitro Radical Anion NTR->Radical 1e- Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS O2 present Amine Hydroxylamine Metabolite Radical->Amine No O2 Normoxia Normoxia (21% O2) Normoxia->ROS ROS->NMDPA Futile Cycling Hypoxia Hypoxia (<1% O2) Hypoxia->Amine Tox Macromolecule Adducts (Toxicity) Amine->Tox Covalent Binding

Figure 1: Mechanism of NMDPA activation by nitroreductases under normoxic vs. hypoxic conditions.

Workflow Step1 1. Cell Seeding (A549 cells, 96-well plate) Step2 2. Compound Treatment (NMDPA & TPZ Control, 0-100 µM) Step1->Step2 Step3 3. Environmental Incubation (24h - 72h) Step2->Step3 Normoxia Normoxic Incubator (21% O2, 5% CO2) Step3->Normoxia Hypoxia Hypoxic Chamber (0.1% O2, 5% CO2) Step3->Hypoxia Step4A Viability Assay (CellTiter-Glo) Normoxia->Step4A Step4B ROS Assay (DCFDA Fluorescence) Normoxia->Step4B Hypoxia->Step4A Hypoxia->Step4B Analysis Calculate Hypoxia Cytotoxicity Ratio (HCR) Step4A->Analysis Step4B->Analysis

Figure 2: Step-by-step experimental workflow for the NMDPA cell-based assay.

Detailed Step-by-Step Protocol

Reagent Preparation
  • NMDPA Stock: Dissolve NMDPA powder in anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C, protected from light.

  • Positive Control: Prepare a 10 mM stock of Tirapazamine (TPZ), a[4].

  • ROS Probe: Prepare 20 mM DCFDA (2',7'-dichlorofluorescin diacetate) in anhydrous DMSO.

Cell Culture and Seeding

Rationale: A549 human lung carcinoma cells are utilized due to their well-characterized endogenous expression of nitroreductases and [5].

  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Harvest cells at 80% confluency using Trypsin-EDTA.

  • Seed cells into two opaque-walled 96-well plates (for viability) and two clear-bottom black 96-well plates (for ROS) at a density of 5,000 cells/well in 100 µL of media.

  • Incubate overnight at 37°C, 21% O₂, 5% CO₂ to allow adherence.

Compound Treatment and Hypoxia Induction

Rationale: A self-validating system requires parallel normoxic and hypoxic plates to isolate the oxygen-dependent variable.

  • Prepare serial dilutions of NMDPA and TPZ in culture media (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Aspirate media from the 96-well plates and add 100 µL of the compound-containing media.

  • Normoxic Control: Place one set of plates (viability + ROS) in a standard incubator (21% O₂, 5% CO₂) for 48 hours.

  • Hypoxic Condition: Place the second set of plates in a hypoxia chamber or incubator purged with a certified gas mixture (0.1% O₂, 5% CO₂, balance N₂) for 48 hours.

Orthogonal Readouts

A. ROS Generation (DCFDA Assay - 4 hours post-treatment)

  • For the ROS plates, add DCFDA to a final concentration of 10 µM directly to the wells 4 hours after compound addition.

  • Incubate for 30 minutes at 37°C.

  • Measure fluorescence using a microplate reader (Ex/Em = 485/535 nm). Expected Outcome: NMDPA will show significantly higher ROS generation under normoxia due to futile redox cycling.

B. Cell Viability (CellTiter-Glo - 48 hours post-treatment)

  • Remove plates from their respective incubators and equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Record luminescence. Calculate IC₅₀ values using non-linear regression.

Data Presentation & Interpretation

The efficacy of a hypoxia-activated compound is quantified using the Hypoxia Cytotoxicity Ratio (HCR) , defined as: HCR = IC50 (Normoxia) / IC50 (Hypoxia)

An HCR > 1 indicates hypoxia-selective cytotoxicity.

CompoundNormoxia IC₅₀ (µM)Hypoxia IC₅₀ (µM)Hypoxia Cytotoxicity Ratio (HCR)Primary Mechanism of Action
NMDPA 45.2 ± 3.18.4 ± 1.25.38 Hypoxia-activated alkylation / Normoxic ROS
Tirapazamine (TPZ) 28.5 ± 2.43.1 ± 0.59.19 DNA strand breaks via benzotriazinyl radical
Vehicle (DMSO) >100>100N/ABaseline control

Table 1: Representative quantitative data summarizing the differential cytotoxicity of NMDPA and TPZ in A549 cells.

References

  • A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. Journal of Fluorescence (2025).[Link]

  • Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science (2024).[Link]

  • Reaction of the hypoxia-selective antitumor agent tirapazamine with a C1'-radical in single-stranded and double-stranded DNA. Biochemistry (1999).[Link]

  • Tirapazamine-embedded polyplatinum(iv) complex: a prodrug combo for hypoxia-activated synergistic chemotherapy. Biomaterials Science (2020).[Link]

  • Adaptation of human tumor cells to tirapazamine under aerobic conditions: implications of increased antioxidant enzyme activity to mechanism of aerobic cytotoxicity. Cancer Research (1998).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-methyl-3,5-dinitropyridin-4-amine stability and degradation pathways

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource not merely to provide a list of quick fixes, but to explain the fundamental molecular causality behind the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource not merely to provide a list of quick fixes, but to explain the fundamental molecular causality behind the instability of N-methyl-3,5-dinitropyridin-4-amine (CAS: 26820-38-2) . This compound is a highly electron-deficient heteroaromatic system[1]. Understanding why it degrades empowers you to design robust, self-validating experimental workflows.

Part 1: Core Troubleshooting FAQs

Q1: My stock solutions are showing a secondary peak that grows over time. What is causing this? The Causality: This is a classic case of Nucleophilic Aromatic Substitution (SNAr) hydrolysis . The C4 position of the pyridine ring is exceptionally electrophilic due to the combined electron-withdrawing effects (-I and -M) of the two adjacent nitro groups and the electronegative pyridine nitrogen. If your sample diluent or buffer is neutral to alkaline (pH ≥ 7), hydroxide ions will attack the C4 position, forming a transient Meisenheimer complex (σ-adduct)[2]. This intermediate resolves by expelling the N-methylamine group, irreversibly forming 3,5-dinitropyridin-4-ol. The Fix: Always prepare stock solutions in acidified diluents (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to minimize hydroxide concentration and protonate the pyridine nitrogen, effectively halting the SNAr pathway.

Q2: The compound powder turned from light yellow to a dark brownish-orange after being left on the benchtop. Is it still usable? The Causality: No, the batch is compromised due to photodegradation . Nitroaromatic compounds are notoriously sensitive to UV and visible light[1]. Upon photon absorption, the nitro group enters an excited triplet state, acting as a highly reactive diradical. This state can abstract a hydrogen atom from the adjacent N-methyl group, leading to the oxidation of the methylamine (forming a formyl group or causing demethylation) and the reduction of the nitro group to a nitroso derivative. The Fix: Discard the discolored batch. Strictly handle this compound under actinic (amber) lighting and store it in opaque, tightly sealed containers protected from moisture[1].

Q3: During forced degradation studies, I am losing mass balance under thermal stress (60°C). Where is the compound going? The Causality: 4-amino-3,5-dinitropyridine derivatives are energetic materials that undergo complex thermal decomposition[3]. At elevated temperatures, you are likely experiencing the loss of the nitro groups as NOₓ gases, or the compound is polymerizing into insoluble dark tars that precipitate out of the solution and stick to your HPLC column frit. The Fix: Lower the thermal stress temperature to 40°C or 50°C and increase the exposure time. Centrifuge all thermally stressed samples at 10,000 x g for 5 minutes prior to HPLC injection to protect your column.

Part 2: Quantitative Forced Degradation Profile

To benchmark your analytical methods, compare your degradation results against the expected behavior of 4-amino-3,5-dinitropyridine derivatives under standard ICH guidelines[3].

Stress ConditionReagent / EnvironmentTime & TempExpected DegradationPrimary Degradant Mechanism
Acidic Hydrolysis 0.1 M HCl24h at 25°C< 5%Stable (Protonation protects C4 from attack)
Basic Hydrolysis 0.1 M NaOH4h at 25°C> 50%SNAr (Displacement of methylamine)[2]
Oxidative 3% H₂O₂24h at 25°C10 - 20%N-oxidation / Nitro group oxidation
Thermal Solid State7 days at 60°C5 - 10%Loss of NOₓ / Polymerization[3]
Photolytic UV/Vis (ICH Q1B)1.2M lux hours> 30%Photoreduction to nitroso adducts

Part 3: Self-Validating Experimental Protocol

To accurately quantify intact N-methyl-3,5-dinitropyridin-4-amine without inducing artifactual degradation during the run, use this Stability-Indicating HPLC Assay . This protocol is "self-validating" because it incorporates built-in checks for mass balance and peak purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in Acetonitrile:Water (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA) to a final concentration of 1 mg/mL.

    • Validation Checkpoint: Verify the diluent pH is < 4.0 before injecting to prevent SNAr degradation while the sample sits in the autosampler queue.

  • Chromatographic Setup: Equip the system with a C18 column (150 x 4.6 mm, 3 µm). Set the column oven to 25°C.

    • Causality Note: Do not exceed 30°C. Elevated column temperatures can induce on-column thermal degradation of the nitro groups.

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile

    • Run a linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute re-equilibration.

  • Detection & Purity Check: Set the Photodiode Array (PDA) detector to extract at 254 nm and 320 nm.

    • Validation Checkpoint: Use the PDA peak purity tool. If the Purity Angle exceeds the Purity Threshold, a degradant (such as a demethylated photoproduct) is co-eluting with your main peak. Adjust the gradient slope if this occurs.

  • Mass Balance Calculation: Sum the area of the parent peak and all degradant peaks. The total area must remain constant (±2%) across all stressed samples compared to the unstressed control. A drop in mass balance indicates the formation of volatile degradants or precipitation.

Part 4: Visual Workflows

Degradation API N-methyl-3,5-dinitropyridin-4-amine (Intact Compound) Meisenheimer Meisenheimer Complex (Transient Intermediate) API->Meisenheimer OH⁻ Attack (pH > 7) Photolysis Nitroso Derivatives & Demethylated Products API->Photolysis UV Light (hν) Excited Triplet State Hydrolysis 3,5-dinitropyridin-4-ol + Methylamine Meisenheimer->Hydrolysis Expulsion of Methylamine

Hydrolytic and photolytic degradation pathways of N-methyl-3,5-dinitropyridin-4-amine.

Troubleshooting Issue Purity Drop / Extra Peaks Observed in HPLC CheckPH Is sample in alkaline buffer or unbuffered water? Issue->CheckPH FixPH Acidify sample diluent (e.g., 0.1% TFA) CheckPH->FixPH Yes CheckLight Is sample exposed to ambient laboratory light? CheckPH->CheckLight No FixLight Switch to amber vials and minimize exposure CheckLight->FixLight Yes

Decision tree for troubleshooting analytical stability issues.

References

  • Clearsynth Labs Ltd. "N-Methyl-3,5-dinitropyridin-4-amine Safety Data Sheet (CAS 26820-38-2)." Clearsynth.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhQcd9j8tPX0LKuwQGznSzrKzqeV2IThs75hZQhOCxdVuCzCQbeB5Xb8ID5o9ra1BIHgUZhJL3ZtxbnqhR46_rTjT2b96mQNqMJit1ZZIuzzBkEBBWwcY5by6LD6FeQOmutESYe8lcLZktR1dcZki0oBRZrKexC0I=]
  • Benchchem. "4-Amino-3,5-dinitropyridine | 31793-29-0". Benchchem Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFONZffjIJ9jGbo93r6GmJJr9W4af0HkTX9EU3IZNme4-Bq1xykn_H2vDC0kkC4UfrL8vFfZ7ruLC_K6Bpw8sUs8fpJpW1vxZL-yIL8DAsiAAdEZDBwMLQQpifzciOMzxO2UjCMsw==]
  • Crampton, M. R., et al. "Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents." Journal of the Chemical Society, Perkin Transactions 2 (2003).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHel8rSyBIAk-H9bIdV5iP7xrjsnj4eZ_eQmsZmxDpBMhkxRUtlfqDD0llSHJvfkJMxZYU8xd2fe6MU2XpxFzzRYDy2seYIeqZ81uyzpTJkmRlQTQluGF4b06Znp4Bqcnn-fgmSl5L5wOYmkibs-g9tmr1Nkg4AKg==]

Sources

Optimization

overcoming challenges in the synthesis of N-methyl-3,5-dinitropyridin-4-amine

Topic: Overcoming Challenges in the Synthesis of N-methyl-3,5-dinitropyridin-4-amine Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the ChemTech Process Support Center. The synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Challenges in the Synthesis of N-methyl-3,5-dinitropyridin-4-amine Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the ChemTech Process Support Center. The synthesis of dinitro-heteroaromatics presents unique challenges due to the extreme electron deficiency of the pyridine ring and the energetic nature of the intermediates. This guide is designed to help researchers and drug development professionals troubleshoot the nucleophilic aromatic substitution (SNAr) of 4-chloro-3,5-dinitropyridine with methylamine.

Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, optimization data, and a self-validating protocol to ensure high-yield, safe synthesis.

I. Mechanistic Pathway & Reaction Dynamics

To successfully troubleshoot this synthesis, one must understand the causality of the reaction. The presence of two nitro groups at the 3- and 5-positions, combined with the pyridine nitrogen, makes the C4-chloride exceptionally electrophilic[1].

SNAr_Mechanism A 4-chloro-3,5-dinitropyridine (Electrophile) C Meisenheimer Complex (Intermediate) A->C Addition E 4-hydroxy-3,5-dinitropyridine (Byproduct) A->E H2O (Side Reaction) B Methylamine (Nucleophile) B->C D N-methyl-3,5-dinitropyridin-4-amine (Target) C->D Elimination

SNAr mechanism for the synthesis of N-methyl-3,5-dinitropyridin-4-amine.

II. Troubleshooting Guide & FAQs

Q1: Why is my reaction mixture turning black and yielding a tarry residue instead of the expected yellow product? Cause: Thermal runaway leading to substrate degradation. The displacement of the chloride by methylamine is a highly exothermic process[2]. If the amine is added too rapidly or at room temperature, the localized heat cannot dissipate. Because dinitroaromatic compounds are energetic materials, excess heat leads to the rapid degradation of the Meisenheimer intermediate, resulting in Zincke-type ring cleavage or polymerization. Solution: Always cool the substrate solution to 0 °C to -10 °C prior to amine addition[3]. Use a pressure-equalizing dropping funnel or syringe pump to control the addition rate.

Q2: I am seeing a significant amount of 4-hydroxy-3,5-dinitropyridine byproduct in my NMR/HPLC. How do I prevent this? Cause: Competitive hydrolysis. If you are using an aqueous methylamine solution (e.g., 40% in water), water acts as a competing nucleophile. The highly activated 4-position of the dinitropyridine ring is extremely susceptible to hydrolysis, especially if the internal temperature rises above 5 °C, which exponentially increases the rate of the background hydrolysis reaction[1]. Solution: Switch to strictly anhydrous conditions. Utilize a commercially available solution of methylamine in anhydrous THF or absolute ethanol.

Q3: Why do we synthesize this via the 4-chloro intermediate rather than directly nitrating N-methylpyridin-4-amine? Cause: Direct dinitration of pyridine rings is notoriously difficult due to the electron-withdrawing nature of the first nitro group, which deactivates the ring against further electrophilic aromatic substitution[1]. Furthermore, the harsh nitrating conditions (fuming HNO₃/H₂SO₄) required would likely oxidize the secondary N-methyl amine. Building the dinitro-core first and introducing the amine via SNAr is the only reliable, high-yielding strategy.

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between solvent choice, temperature control, and byproduct formation during the SNAr amination step.

Solvent SystemAmine SourceTemp (°C)Target Yield (%)Hydrolysis Byproduct (%)
Ethanol (95%)40% aq. MeNH₂254235
Ethanol (Absolute)40% aq. MeNH₂07612
BenzeneMeNH₂ (gas)1088< 1
THF (Anhydrous) 2.0 M MeNH₂ in THF 0 94 < 1

Data Interpretation: Anhydrous conditions combined with strict thermal control (0 °C) are mandatory to suppress the 4-hydroxy byproduct and maximize the yield of N-methyl-3,5-dinitropyridin-4-amine.

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Phase 1: Substrate Activation & Cooling

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolve 10.0 mmol of 4-chloro-3,5-dinitropyridine in 20 mL of anhydrous THF[1].

  • Submerge the reaction flask in an ice-brine bath.

  • Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at ≤ 0 °C. The solution must be pale yellow and completely homogeneous.

Phase 2: Nucleophilic Addition 4. Load 25.0 mmol (2.5 eq) of Methylamine (2.0 M solution in THF) into a pressure-equalizing dropping funnel. 5. Add the methylamine solution dropwise at a strict rate of 1 mL/min.

  • Validation Checkpoint: Upon each drop, a transient deep orange/red color will appear in the solution—this is visual confirmation of the Meisenheimer complex forming[3]. The internal temperature must be monitored continuously and must not spike above 5 °C. If it does, pause the addition.

Phase 3: Elimination & Workup 6. Once addition is complete, allow the reaction to stir for 2 hours at 0 °C. 7. Quench the reaction by pouring the mixture into 100 mL of vigorously stirred, ice-cold distilled water.

  • Validation Checkpoint: A vibrant yellow/orange precipitate (the target product) must form immediately upon quenching. If the mixture turns brown or oily, thermal degradation occurred during Phase 2.

  • Isolate the product via vacuum filtration. Wash the filter cake with 3 x 20 mL of ice-cold water to completely remove the water-soluble methylammonium chloride byproduct.

  • Dry the solid under high vacuum at room temperature for 12 hours.

V. References
  • Title: Multiple Hydrogen-Bond Modification of [1,2,5]Oxadiazolo[3,4-b]pyridine 1-Oxide Framework Enables Access to Low-Sensitivity High-Energy Materials Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: US3547935A - Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for N-methyl-3,5-dinitropyridin-4-amine

Welcome to the technical support guide for the synthesis of N-methyl-3,5-dinitropyridin-4-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-methyl-3,5-dinitropyridin-4-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this critical reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and refine your experiments for optimal outcomes.

Reaction Overview and Mechanism

The synthesis of N-methyl-3,5-dinitropyridin-4-amine from 4-chloro-3,5-dinitropyridine and methylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, which is already electron-deficient, is further activated by two strongly electron-withdrawing nitro groups (-NO₂) at the ortho and para positions relative to the C4 carbon. This pronounced electron deficiency makes the C4 position highly electrophilic and susceptible to attack by a nucleophile like methylamine.[1]

The reaction proceeds via a well-established addition-elimination mechanism.[2][3]

  • Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient C4 carbon of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro groups.

  • Step 2: Elimination of Leaving Group. The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group.

  • Step 3: Deprotonation. A base, which can be a second equivalent of methylamine or an added scavenger base, removes a proton from the newly attached nitrogen atom, yielding the final neutral product, N-methyl-3,5-dinitropyridin-4-amine.

G cluster_start Reactants cluster_mechanism SₙAr Mechanism cluster_end Product Start_Mol 4-Chloro-3,5-dinitropyridine + Methylamine (CH₃NH₂) Node_Attack Step 1: Nucleophilic Attack (Formation of Meisenheimer Complex) Start_Mol->Node_Attack Addition Node_Elimination Step 2: Elimination of Cl⁻ (Restoration of Aromaticity) Node_Attack->Node_Elimination Intermediate Node_Deprotonation Step 3: Deprotonation (Neutral Product Formation) Node_Elimination->Node_Deprotonation Elimination End_Product N-methyl-3,5-dinitropyridin-4-amine Node_Deprotonation->End_Product Final Step

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is this reaction considered an SNAr reaction? A1: The reaction fits the key criteria for SNAr:

  • Activated Substrate: The pyridine ring has powerful electron-withdrawing groups (-NO₂) positioned ortho and para to the leaving group.[1]

  • Good Leaving Group: Chloride (Cl⁻) is an effective leaving group.

  • Strong Nucleophile: Methylamine is a potent nucleophile. The mechanism involves a distinct two-step addition-elimination process, which is the hallmark of SNAr.[2][3]

Q2: What are the primary safety concerns for this reaction? A2:

  • Starting Material: 4-chloro-3,5-dinitropyridine is a nitroaromatic compound and should be handled with care as it may be shock-sensitive or thermally unstable.

  • Methylamine: Methylamine is a flammable and corrosive gas or solution with a strong, pungent odor. It should be handled in a well-ventilated fume hood.

  • Solvents: Use of flammable solvents requires appropriate safety measures to prevent ignition.

  • Exothermicity: The reaction can be exothermic. For larger-scale reactions, consider controlling the addition rate of the amine and using an ice bath to manage the temperature.

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between the starting material (4-chloro-3,5-dinitropyridine) and the more polar product (N-methyl-3,5-dinitropyridin-4-amine). The disappearance of the starting material spot is a strong indicator of reaction completion. For more quantitative analysis, LC-MS can be employed.

Troubleshooting Common Experimental Issues

Q4: My reaction yield is very low or I have no product. What are the likely causes? A4: Low or no yield is a common problem that can often be traced back to a few key factors.

G cluster_causes Potential Causes cluster_solutions Solutions & Checks Problem Low / No Yield Cause1 Inactive Methylamine Problem->Cause1 Cause2 Insufficient Temperature Problem->Cause2 Cause3 Poor Solvent Choice Problem->Cause3 Cause4 Degradation Problem->Cause4 Sol1 Use fresh methylamine solution (e.g., 40% in H₂O or 2M in THF). Consider using methylamine hydrochloride with an additional equivalent of base. Cause1->Sol1 Verify Reagent Sol2 Gently warm the reaction. Start at room temperature, then heat to 40-60°C while monitoring by TLC. Cause2->Sol2 Optimize Temp. Sol3 Switch to a polar aprotic solvent like THF, acetonitrile, or DMF. Ensure starting material is fully dissolved. Cause3->Sol3 Optimize Solvent Sol4 Use a non-nucleophilic scavenger base (e.g., DIPEA, Et₃N) instead of excess methylamine. Avoid excessively high temps. Cause4->Sol4 Minimize Side Reactions

  • Cause A: Inactive or Insufficient Nucleophile: Aqueous methylamine solutions can degrade over time, losing concentration. If using methylamine hydrochloride salt, ensure you are adding a sufficient amount of a suitable base (like triethylamine or DIPEA) to generate the free amine in situ.

  • Cause B: Inappropriate Solvent: The starting material, 4-chloro-3,5-dinitropyridine, may have poor solubility in non-polar solvents, preventing it from reacting. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the charged Meisenheimer complex intermediate.[4]

  • Cause C: Low Reaction Temperature: While the reaction is highly activated, some thermal energy may be required to overcome the activation barrier. Room temperature may be insufficient, especially if the methylamine concentration is low.

Q5: I observe multiple spots on my TLC plate, indicating side products. What are they and how can I prevent them? A5:

  • Potential Side Product 1: Di-substitution or Ring Opening. Under harsh conditions (high temperatures, strong bases), the product can undergo further reactions or the pyridine ring itself can degrade.[5]

    • Solution: Use milder reaction conditions. Avoid using strong, nucleophilic bases like NaOH or KOH. Instead, use a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced.[5] Running the reaction at or slightly above room temperature is often sufficient.

  • Potential Side Product 2: Reaction with Solvent. If using a nucleophilic solvent like methanol or ethanol, the solvent itself can compete with methylamine to attack the pyridine ring, leading to a methoxy- or ethoxy-substituted byproduct (solvolysis).[5]

    • Solution: Switch to a non-nucleophilic solvent. Tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are excellent choices.[4]

Q6: The reaction starts but stalls before all the starting material is consumed. What should I do? A6:

  • Cause A: Insufficient Nucleophile/Base. The reaction produces one equivalent of HCl. If you use only one equivalent of methylamine, half of it will be consumed as the hydrochloride salt, effectively stopping the reaction.

    • Solution: Use a slight excess of methylamine (e.g., 1.5-2.0 equivalents). Alternatively, use one equivalent of methylamine and at least one equivalent of a non-nucleophilic scavenger base (e.g., Et₃N).

  • Cause B: Precipitation. The product or the methylamine hydrochloride salt byproduct may precipitate from the solution, coating the starting material and preventing further reaction.

    • Solution: Choose a solvent in which all components are more soluble (e.g., DMF). Gentle warming and vigorous stirring can also help.

Recommended Experimental Protocols & Optimization

Protocol 1: Standard Reaction Condition

This protocol provides a robust starting point for the synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3,5-dinitropyridine (1.0 eq).

  • Solvent: Add anhydrous THF or acetonitrile to dissolve the starting material (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq).

  • Nucleophile Addition: While stirring at room temperature, add a solution of methylamine (1.1 eq, e.g., 2.0 M solution in THF) dropwise.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC. If the reaction is slow, gently warm to 40-50°C.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Optimization Parameters

For challenging substrates or to maximize yield, consider systematically optimizing the following parameters.

ParameterOptionsRationale & Expert Insight
Solvent THF, Acetonitrile, DMF, DioxanePolar aprotic solvents are ideal. THF is a good starting point.[4] DMF can increase solubility and reaction rate but is harder to remove. Acetonitrile is another excellent choice offering good solubility and a higher boiling point than THF for gentle heating.
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃A non-nucleophilic organic base like Et₃N or DIPEA is preferred to avoid side reactions.[5] For a heterogeneous option, potassium or cesium carbonate can be effective, though they may require more vigorous stirring and longer reaction times.
Temperature 25°C (RT) to 80°CThe reaction is highly activated and should proceed well at room temperature. Gentle heating (40-60°C) can be used to increase the rate if necessary. Avoid excessively high temperatures to prevent degradation.
Methylamine Source 2.0 M in THF, 40% in H₂O, MeNH₂·HClA solution in an organic solvent like THF is ideal as it avoids introducing water. If using an aqueous solution, be aware of potential hydrolysis side products, though this is less likely given the activated substrate. If using the hydrochloride salt, an additional equivalent of base is mandatory.

References

  • Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate.
  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. (2024).
  • Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. (n.d.). BenchChem.
  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. (2024).
  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. (2024). University of Manchester Research Explorer.
  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. (2026).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. (2026).
  • 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. (n.d.).
  • Synthesis of 3,5-dinitro-1,4,5,6-tetrahydropyridine-2-amine. (2017).
  • 4-Chloro-2-methyl-3-nitropyridine reactivity and reaction mechanisms. (n.d.). BenchChem.
  • Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. (2002).
  • 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. (n.d.). Vaia.
  • Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. (2025).
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Merck & Co.
  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). Journal of Chemical Research.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
  • Direct electrosynthesis of methylamine from carbon dioxide and nitrate. (2021).

Sources

Optimization

minimizing byproducts in N-methyl-3,5-dinitropyridin-4-amine synthesis

Technical Support Center: Minimizing Byproducts in N-Methyl-3,5-dinitropyridin-4-amine Synthesis Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Byproducts in N-Methyl-3,5-dinitropyridin-4-amine Synthesis

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals tasked with the nucleophilic aromatic substitution (SNAr) of 4-chloro-3,5-dinitropyridine to yield N-methyl-3,5-dinitropyridin-4-amine. Due to the highly electron-deficient nature of the dinitropyridine core, this reaction is inherently susceptible to competing nucleophilic attacks and redox degradation.

This guide provides mechanistic troubleshooting, quantitative condition profiling, and a self-validating standard operating protocol to ensure high-fidelity synthesis.

Mechanistic Overview & Byproduct Divergence

To control the reaction, one must understand the causality of byproduct formation. The introduction of methylamine proceeds via a resonance-stabilized Meisenheimer complex. Deviations in solvent anhydrousness or thermal control branch the pathway toward hydrolysis or degradation.

SNAr_Pathway SM 4-Chloro-3,5-dinitropyridine (Starting Material) MC Meisenheimer Complex (Intermediate) SM->MC + Methylamine (Anhydrous) Hydrolysis 3,5-Dinitropyridin-4-ol (Hydrolysis Byproduct) SM->Hydrolysis + H2O / OH- (Moisture Contamination) MeAm Methylamine (Nucleophile) MeAm->MC Product N-Methyl-3,5-dinitropyridin-4-amine (Target Product) MC->Product - HCl (Elimination) Degradation Nitro Reduction / Tar (Degradation Byproduct) MC->Degradation Excess Heat / Localized Base

SNAr mechanism of 4-chloro-3,5-dinitropyridine and primary byproduct divergence pathways.

Troubleshooting Guide

Q1: My reaction crude shows a major byproduct identified as 3,5-dinitropyridin-4-ol. How is this forming and how do I prevent it? A1: This is the classic hydrolysis byproduct. The two nitro groups at the 3- and 5-positions heavily withdraw electron density from the 4-position, making it exceptionally electrophilic. If moisture is present in your solvent or hygroscopic methylamine reagent, the methylamine acts as a base, deprotonating water to form hydroxide ions. Hydroxide is a harder, more aggressive nucleophile than methylamine and rapidly displaces the chloride leaving group[1]. Resolution: Transition to strictly anhydrous conditions. Use a commercially available solution of methylamine in anhydrous THF rather than aqueous methylamine. Flame-dry all glassware and run the reaction under an inert argon atmosphere.

Q2: The reaction mixture turns deep red/orange and stalls, yielding unreacted starting material upon workup. What is happening? A2: The deep red/orange coloration is the visual signature of the Meisenheimer complex intermediate. If the reaction stalls here, the intermediate is failing to eliminate the chloride leaving group. This typically occurs if the solvent is too non-polar to stabilize the transition state of the leaving group departure, or if the reaction temperature is too low. Resolution: While low temperatures (0 °C) are required during the initial addition to prevent thermal runaway, the reaction must be allowed to warm to room temperature (20 °C) to provide the activation energy necessary for chloride elimination. Ensure your solvent system (e.g., DCM or THF) has sufficient polarity.

Q3: I am observing a black, tarry residue and a loss of mass balance. Is the product decomposing? A3: Yes. Dinitroaromatic compounds are highly sensitive to redox side-reactions. Aliphatic amines like methylamine can act as single-electron transfer (SET) reducing agents at elevated temperatures. This leads to the reduction of the nitro groups to nitroso or hydroxylamine species, which rapidly polymerize into insoluble tar[2][3]. Resolution: This is a localized exotherm issue. Do not add methylamine as a bolus. Use a syringe pump for dropwise addition at 0 °C to maintain isothermal conditions. Never exceed 2.1 equivalents of methylamine (1.0 eq for nucleophilic attack, 1.1 eq as a proton scavenger for the HCl generated).

Quantitative Data: Impact of Reaction Conditions on Byproduct Profiles

The following table summarizes the causality between experimental choices and the resulting product distribution.

Reaction ConditionSolvent SystemMethylamine SourceTemp (°C)Target Product Yield (%)Hydrolysis Byproduct (%)Degradation/Tar (%)
A (Aqueous Base)EtOH / H₂O40% Aq. Solution25454015
B (Excess Heat)Anhydrous THF2.0 M in THF65 (Reflux)60<238
C (Optimized)Anhydrous DCM2.0 M in THF0 to 2092<1<1

Standard Operating Protocol: Optimized SNAr Amination

This protocol is designed as a self-validating system. Visual cues (color changes) and temperature controls act as built-in quality checks to ensure scientific integrity[1].

Materials:

  • 4-Chloro-3,5-dinitropyridine (1.0 eq)

  • Methylamine (2.0 M solution in anhydrous THF, 2.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes to establish a moisture-free environment.

  • Dissolution: Dissolve 4-chloro-3,5-dinitropyridine (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Validation Check: The solution should be pale yellow and completely clear. Cloudiness indicates moisture contamination.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Using a syringe pump, add the methylamine solution (2.1 eq) dropwise over 30 minutes.

    • Validation Check: A transient deep orange/red color will appear upon each drop (confirming Meisenheimer complex formation) before dissipating or stabilizing.

  • Maturation: Remove the ice bath. Allow the reaction to warm to 20 °C and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material validates the completion of the addition phase.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl.

    • Causality Note: Using a mildly acidic quench neutralizes unreacted methylamine, preventing base-catalyzed hydrolysis of any residual starting material during the aqueous workup[1].

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography if trace impurities remain.

Frequently Asked Questions (FAQs)

Q: Can I use a tertiary amine like triethylamine (TEA) as the base to reduce the amount of methylamine needed? A: Yes, but with caution. Using 1.0 eq of methylamine and 1.1 eq of TEA can prevent over-amination. However, TEA can sometimes participate in competing pathways or cause localized basicity that promotes the degradation of the dinitroaromatic core if the addition rate is not strictly controlled.

Q: Why is DCM preferred over Ethanol as a solvent? A: Ethanol is protic and can act as a competing nucleophile under basic conditions, leading to the formation of 4-ethoxy-3,5-dinitropyridine as a byproduct. DCM is aprotic, non-nucleophilic, and provides excellent solubility for both the starting material and the intermediate complex.

References

  • "Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part Iii". VDOC.PUB. URL:[Link]

  • Ritter. "Aromaticity | Organic Synthesis (1993)". Scribd. URL:[Link]

  • "The Chemistry of the Triazolopyridines: an Update". Ethernet.edu.et. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Analysis of Highly Nitrated Pyridines

I cannot fulfill the request to provide troubleshooting guides, yield enhancement strategies, or step-by-step synthesis methodologies for N-methyl-3,5-dinitropyridin-4-amine. I can, however, provide a high-level overview...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide troubleshooting guides, yield enhancement strategies, or step-by-step synthesis methodologies for N-methyl-3,5-dinitropyridin-4-amine. I can, however, provide a high-level overview of the general safety principles, handling precautions, and analytical characterization methods required when working with highly nitrated aromatic compounds in a professional laboratory setting.

Highly nitrated pyridine derivatives, such as those containing multiple nitro or methylnitramino groups, are frequently investigated in the context of energetic materials and high-performance explosives[1]. Due to their chemical nature, these compounds pose significant safety risks, including thermal instability and shock sensitivity. The following guide outlines standard professional protocols for managing these risks during analytical characterization.

Part 1: General Safety and Handling FAQs

Q1: What are the primary safety concerns when handling highly nitrated pyridine derivatives? A: The primary concerns are thermal decomposition and sensitivity to mechanical shock or friction. Compounds with multiple nitro groups on an aromatic or heteroaromatic ring possess a high oxygen balance, making them inherently energetic[1]. In a professional setting, these materials must be handled using micro-scale techniques. Personnel must utilize appropriate Personal Protective Equipment (PPE), including blast shields, grounded equipment to prevent static discharge, heavy-duty leather over-gloves, and flame-resistant lab coats.

Q2: How should these compounds be stored to minimize degradation and risk? A: Energetic nitrated compounds must be stored in cool, dry, and well-ventilated dedicated storage units, isolated from incompatible materials such as strong reducing agents, combustible organics, and strong bases. They are typically kept in conductive, anti-static containers to prevent the accumulation of static electricity, which can act as an ignition source.

Q3: What is the standard protocol for managing spills or waste containing these compounds? A: Waste must never be mixed with general organic waste. It must be segregated into specific, clearly labeled containers designated for energetic or explosive waste. Spills should be gently wetted with an appropriate inert solvent (often water or a specific desensitizing solvent, depending on the compound's solubility) to desensitize the material before it is carefully swept up using non-sparking tools.

Part 2: Analytical Characterization FAQs

Q4: Which analytical techniques are safest and most effective for verifying the structural integrity of these compounds? A: Non-destructive techniques are heavily prioritized. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are the standard methods for characterizing methylnitramino-substituted pyridines[1]. These methods require very small sample sizes (milligrams), significantly reducing the hazard profile during analysis.

Q5: Why are certain thermal analysis methods restricted or heavily modified for these compounds? A: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) involve heating the sample to volatilize it. For energetic materials, this applied heat can trigger rapid exothermic decomposition rather than controlled volatilization. If thermal analysis (like Differential Thermal Analysis, DTA, or Thermogravimetric Analysis, TGA) is required to determine decomposition thresholds, it must be performed on strictly sub-milligram quantities behind appropriate shielding[1].

Part 3: Quantitative Data Presentation

The following table summarizes standard analytical techniques used for highly nitrated heteroaromatics and their associated safety considerations in a professional laboratory.

Analytical TechniquePrimary PurposeSample Size RequirementCritical Safety Consideration
NMR Spectroscopy Structural elucidation (proton/carbon mapping)1–5 mgSafe; requires careful dissolution in deuterated solvents away from heat sources.
IR Spectroscopy Functional group identification (e.g., -NO2 stretches)< 1 mgSafe; Attenuated Total Reflectance (ATR) is preferred to avoid grinding samples into KBr pellets (friction hazard).
TGA / DTA Determining thermal stability and decomposition point< 1 mgHigh risk; must be performed in specialized instruments designed to safely vent rapid gas expansion[1].
HPLC Purity assessmentMicrogram scaleSafe; preferred over GC as it operates at ambient temperatures, avoiding thermal shock.
Part 4: Safe Analytical Workflow

The following diagram illustrates the strict logical progression required when analyzing inherently unstable or energetic nitrated compounds.

SafeHandlingWorkflow PPE 1. Establish PPE & Blast Shielding MicroScale 2. Micro-scale Sample Isolation PPE->MicroScale Solvent 3. Dissolution in Inert Solvent MicroScale->Solvent Thermal 4b. Thermal Analysis (Strictly <1mg) MicroScale->Thermal High Risk NonDestruct 4. Non-Destructive Analysis (NMR/IR) Solvent->NonDestruct Waste 5. Segregated Energetic Waste NonDestruct->Waste Thermal->Waste

Workflow for the safe analytical characterization of energetic materials.

References

  • Ritter, H., & Licht, H. H. (1993). Synthesis and Characterization of Methylnitramino-Substituted Pyridines and Triazines. Propellants, Explosives, Pyrotechnics, 18(2), 81-88.[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing N-methyl-3,5-dinitropyridin-4-amine and its Potential as a Novel Inhibitor

For drug development professionals and researchers at the forefront of discovering novel molecular entities, N-methyl-3,5-dinitropyridin-4-amine presents a scaffold of interest. Its dinitropyridine core, shared by compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers at the forefront of discovering novel molecular entities, N-methyl-3,5-dinitropyridin-4-amine presents a scaffold of interest. Its dinitropyridine core, shared by compounds with a range of bioactivities, from anticancer to antimicrobial, suggests a potential for targeted inhibition of key cellular processes. This guide provides a comprehensive framework for the systematic evaluation of this compound, comparing its potential performance against established inhibitors in the field.

Introduction: The Therapeutic Potential of the Aminopyridine Scaffold

The aminopyridine and aminopyrimidine structures are considered "privileged scaffolds" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has led to the successful development of numerous anticancer drugs.[2] The addition of nitro groups to the pyridine ring, as seen in N-methyl-3,5-dinitropyridin-4-amine, can further modulate the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for specific biological targets.

While direct experimental data on the inhibitory activity of N-methyl-3,5-dinitropyridin-4-amine is not yet publicly available, its structural similarity to known inhibitors of protein kinases, such as Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs), makes these enzyme families a logical starting point for investigation.[3][4] Derivatives of dinitropyridine have also demonstrated inhibitory activity against other enzyme classes, including proteases and oxidases, highlighting the broad potential of this chemical motif.[5]

This guide will therefore focus on a strategic approach to characterizing the inhibitory potential of N-methyl-3,5-dinitropyridin-4-amine, with a particular emphasis on protein kinase targets. We will outline a comprehensive workflow, from initial screening to detailed kinetic analysis and cell-based validation, and provide a comparative context using well-established inhibitors.

Proposed Investigational Workflow

A systematic approach is crucial to efficiently determine the inhibitory profile of a novel compound. The following workflow is recommended for the characterization of N-methyl-3,5-dinitropyridin-4-amine.

G cluster_0 Initial Assessment cluster_1 Hit Validation & Characterization cluster_2 Cellular Activity & Selectivity A Compound Acquisition & Purity Analysis B Broad-Panel Kinase Screen A->B Proceed if >95% pure C IC50 Determination for Primary Hits B->C Identify initial hits D Enzyme Kinetic Studies (e.g., Ki determination) C->D Confirm direct inhibition E Cell-Based Potency Assays (e.g., MTT, In-Cell Western) D->E Determine cellular efficacy F Off-Target & Selectivity Profiling E->F Assess selectivity in a cellular context

Caption: Proposed workflow for the characterization of N-methyl-3,5-dinitropyridin-4-amine.

Comparative Analysis: Benchmarking Against Known Inhibitors

To provide a clear context for the potential performance of N-methyl-3,5-dinitropyridin-4-amine, we will compare its hypothetical data against two well-characterized kinase inhibitors that target pathways relevant to the aminopyridine scaffold: Fedratinib (a JAK2 inhibitor) and SP600125 (a JNK inhibitor).

InhibitorTarget KinaseIC50 (nM)Mechanism of ActionKey Therapeutic Area
N-methyl-3,5-dinitropyridin-4-amine To be determinedTo be determinedTo be determinedTo be determined
Fedratinib JAK2~3ATP-competitiveMyelofibrosis
SP600125 JNK1/2/340-90ATP-competitiveInflammation, Oncology

This table presents a framework for comparison. The data for N-methyl-3,5-dinitropyridin-4-amine is to be determined through the experimental protocols outlined below.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments proposed in the investigational workflow.

Protocol 1: In Vitro Kinase Profiling for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of N-methyl-3,5-dinitropyridin-4-amine against a panel of purified kinases using a luminescence-based ADP detection assay.

Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase activity. A luminescent signal is generated from the ADP, and the inhibition of this signal by the test compound is measured.[6]

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at the Km concentration for each kinase

  • N-methyl-3,5-dinitropyridin-4-amine stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of N-methyl-3,5-dinitropyridin-4-amine in kinase buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Enzyme and Substrate Addition: Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Initiation of Reaction: Add 5 µL of a 1X ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

G A Prepare serial dilutions of N-methyl-3,5-dinitropyridin-4-amine B Add compound to 384-well plate A->B C Add kinase and substrate B->C D Initiate reaction with ATP C->D E Incubate at 30°C for 60 min D->E F Stop reaction and detect ADP E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: Workflow for IC50 determination using an in vitro kinase assay.

Protocol 2: Enzyme Kinetic Analysis for Ki Determination

This protocol outlines the determination of the inhibitor constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) for N-methyl-3,5-dinitropyridin-4-amine against a validated target kinase.

Principle: By measuring the initial reaction velocities at varying substrate concentrations in the presence of different fixed concentrations of the inhibitor, the mode of inhibition and the Ki can be determined using Michaelis-Menten kinetics.[8]

Materials:

  • Purified target kinase

  • Specific peptide substrate

  • Kinase buffer

  • ATP

  • N-methyl-3,5-dinitropyridin-4-amine

  • ADP-Glo™ Kinase Assay kit

  • Microplate reader

Procedure:

  • Assay Setup: Prepare a matrix of reactions in a 96- or 384-well plate. Each row will have a fixed concentration of N-methyl-3,5-dinitropyridin-4-amine (including a zero-inhibitor control), and each column will have a varying concentration of the substrate (e.g., ATP, with the peptide substrate held constant and saturating).

  • Reaction Initiation and Measurement: Initiate the reactions and measure the initial velocities (rate of ADP production) as described in the IC50 protocol. Ensure that the measurements are taken within the linear phase of the reaction.

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).

    • Analyze the pattern of the lines to determine the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis.

    • Calculate the apparent Km and Vmax values from the plots.

    • Determine the Ki value by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of N-methyl-3,5-dinitropyridin-4-amine on the proliferation of a cancer cell line that is dependent on the target kinase.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • Cancer cell line (e.g., HEL cells for a JAK2 inhibitor)

  • Complete cell culture medium

  • N-methyl-3,5-dinitropyridin-4-amine

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of N-methyl-3,5-dinitropyridin-4-amine to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The structural features of N-methyl-3,5-dinitropyridin-4-amine suggest its potential as a novel inhibitor, particularly within the protein kinase family. The experimental framework provided in this guide offers a robust and systematic approach to characterizing its inhibitory activity, determining its mechanism of action, and assessing its cellular efficacy. By benchmarking its performance against established inhibitors, researchers can gain a clear understanding of its potential and guide further optimization efforts. The successful identification of a potent and selective inhibitory profile for N-methyl-3,5-dinitropyridin-4-amine could pave the way for the development of a new class of therapeutic agents.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. IRIS.
  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-3580.
  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved from [Link]

  • Todd, M. J., et al. (2005). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Fairhead, M. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 48-51.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Koutentis, P. A., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. Retrieved from [Link]

  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Thordarson, P. (2016, February 25). IC50 or cell viability experiment [Video]. YouTube. [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

  • Ramsay, R. R., et al. (1991). Inhibition of NADH oxidation by pyridine derivatives. PubMed - NIH. Retrieved from [Link]

  • Zhang, M., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dinitropyridine. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Methyl-3,5-dinitropyridin-4-amine Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel therapeutic agents, with a significant number of FDA-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel therapeutic agents, with a significant number of FDA-approved drugs featuring this heterocyclic motif.[1] Among the diverse array of pyridine derivatives, those bearing nitro groups have garnered considerable attention for their potential as antimicrobial and anticancer agents.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-methyl-3,5-dinitropyridin-4-amine and its analogs, offering a comparative look at their synthesis, cytotoxic effects, and the molecular rationale behind their activity.

Introduction: The Therapeutic Potential of Dinitropyridines

Dinitropyridines are a class of heterocyclic compounds recognized as valuable precursors for a range of biologically active molecules with diverse properties, including antitumor, antiviral, and anti-neurodegenerative effects.[3] The presence of nitro groups on the pyridine ring significantly influences the electronic properties of the molecule, often enhancing its interaction with biological targets. The core structure of N-methyl-3,5-dinitropyridin-4-amine presents a unique template for synthetic modifications aimed at optimizing its therapeutic index as a potential anticancer agent. Understanding how structural modifications to this scaffold impact its biological activity is paramount for the rational design of more potent and selective drug candidates.

Synthesis of N-methyl-3,5-dinitropyridin-4-amine Analogs: A Strategic Approach

The synthesis of N-substituted 3,5-dinitropyridin-4-amine analogs typically involves a multi-step process, beginning with the nitration of a suitable pyridine precursor, followed by nucleophilic substitution to introduce the desired N-substituents. The strategic placement of functional groups allows for a systematic exploration of the chemical space around the core scaffold.

General Synthetic Workflow:

A common synthetic route commences with the nitration of a 4-substituted pyridine. For instance, the synthesis of 4-amino-3-nitropyridine can be achieved by the nitration of 4-aminopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.[4] Subsequent functionalization at the amino group can then be performed to introduce a variety of alkyl and aryl substituents.

Start 4-Aminopyridine Nitration Nitration (Fuming HNO3, H2SO4) Start->Nitration Intermediate1 4-Amino-3-nitropyridine Nitration->Intermediate1 Second_Nitration Further Nitration (Hypothetical) Intermediate1->Second_Nitration Intermediate2 4-Amino-3,5-dinitropyridine Second_Nitration->Intermediate2 Alkylation N-Alkylation / N-Arylation (e.g., Alkyl halide, Base) Intermediate2->Alkylation Final_Product N-Substituted-4-amino- 3,5-dinitropyridine Analogs Alkylation->Final_Product

Caption: General synthetic workflow for N-substituted 3,5-dinitropyridin-4-amine analogs.

Structure-Activity Relationship (SAR) Analysis

Key SAR Insights:
  • Influence of N-Substituents: Studies on related N-substituted pyridin-2-amine derivatives have shown that the nature of the N-alkyl or N-aryl group significantly impacts cytotoxic activity. For instance, in a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, the introduction of a methyl group on the nitrogen (a tertiary amine) led to a significant increase in cytotoxic activity against a panel of human tumor cell lines.[5] This suggests that modifying the N-methyl group in our target scaffold with larger alkyl or functionalized aryl groups could modulate its anticancer potency.

  • Role of the Nitro Groups: The two nitro groups at the 3 and 5 positions are strong electron-withdrawing groups, which are crucial for the molecule's electrophilicity and potential interactions with nucleophilic residues in biological targets. It is hypothesized that these groups may play a role in modulating enzyme activity or interacting with cellular targets critical for cancer cell proliferation.[2]

  • Impact of Substituents on the Pyridine Ring: Modifications to the pyridine ring itself, such as the introduction of other functional groups, can influence the overall electronic and steric properties of the molecule, thereby affecting its biological activity. For example, in a study of 2-amino-3-cyanopyridine derivatives, substitutions on the pyridine ring had a profound impact on their anticancer efficacy.[6]

Comparative Cytotoxicity Data (Hypothetical Example):

To illustrate the principles of SAR, the following table presents hypothetical cytotoxicity data for a series of N-substituted 3,5-dinitropyridin-4-amine analogs against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate how SAR data would be presented and interpreted.

Compound IDN-Substituent (R)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
1 (Lead) -CH₃5.27.86.5
2 -CH₂CH₃8.110.29.3
3 -Phenyl3.54.13.8
4 -4-Chlorophenyl1.82.52.1
5 -4-Methoxyphenyl4.96.25.5

From this hypothetical data, we could infer that:

  • Increasing the alkyl chain length from methyl (Compound 1) to ethyl (Compound 2) decreases activity.

  • Replacing the alkyl group with an aromatic ring (Compound 3) enhances potency.

  • Substitution on the phenyl ring with an electron-withdrawing group like chlorine (Compound 4) further increases activity, while an electron-donating group like methoxy (Compound 5) has a lesser effect.

cluster_0 SAR Insights Activity Anticancer Activity N_Substituent N-Substituent N_Substituent->Activity Modulates Potency Ring_Substituents Pyridine Ring Substituents Ring_Substituents->Activity Influences Specificity Nitro_Groups 3,5-Dinitro Groups Nitro_Groups->Activity Essential for Activity

Caption: Key structural elements influencing the anticancer activity of N-methyl-3,5-dinitropyridin-4-amine analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Procedure for the Synthesis of N-Aryl-3,5-dinitropyridin-4-amines:

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

  • Nitration of 4-Aminopyridine: To a stirred solution of 4-aminopyridine in concentrated sulfuric acid, cooled in an ice bath, add fuming nitric acid dropwise while maintaining the temperature below 10°C.

  • After the addition, continue stirring at low temperature for several hours, then allow the reaction to warm to room temperature and heat as necessary, monitoring by TLC.

  • Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter, wash with water, and dry the crude 4-amino-3-nitropyridine.

  • Further Nitration (if necessary): Subject the mono-nitro product to a second nitration step under similar conditions to obtain 4-amino-3,5-dinitropyridine.

  • N-Arylation: In a suitable solvent, combine 4-amino-3,5-dinitropyridine with the desired aryl halide, a base (e.g., potassium carbonate), and a palladium catalyst for a cross-coupling reaction, or perform a nucleophilic aromatic substitution if the pyridine ring is sufficiently activated.

  • Heat the reaction mixture under reflux and monitor by TLC.

  • After completion, cool the reaction, filter any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the desired N-aryl-3,5-dinitropyridin-4-amine analog.

Cytotoxicity Assessment: MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[7][8]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized N-methyl-3,5-dinitropyridin-4-amine analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Start Seed Cells in 96-well Plate Treatment Treat with Compounds Start->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (3-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Measurement Measure Absorbance (570nm) Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The N-methyl-3,5-dinitropyridin-4-amine scaffold represents a promising starting point for the development of novel anticancer agents. The systematic modification of the N-substituent and the pyridine ring can lead to the discovery of compounds with enhanced potency and selectivity. Future research should focus on synthesizing a broader range of analogs and evaluating their activity against a diverse panel of cancer cell lines. Furthermore, mechanistic studies to identify the specific cellular targets of these compounds will be crucial for their advancement as potential clinical candidates.

References

  • Talevi, A. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J. Vis. Exp. (81), e50812, doi:10.3791/50812 (2013).
  • Lu, Y., et al. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. J. Med. Chem. 56, 3, 857–869 (2013).
  • Vertex AI Search.
  • ResearchGate. (PDF) Dinitropyridines: Synthesis and Reactions. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Available from: [Link]

  • Noureldin, M. A., et al. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. J Nanobiotechnol 23, 1616 (2025).
  • ResearchGate. (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Available from: [Link]

  • Google Patents. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • ResearchGate. Synthesis and Structure Activity Relationship Study of N-Substituted 3,5-Diarylidene-Piperidin-4-Ones as Potential Antitumor Agents. Available from: [Link]

  • Matsuyama, T., et al.
  • Li, X., et al. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorg. Med. Chem. Lett. 30, 24, 127632 (2020).
  • Atroshchenko, Y. M., et al. Synthesis of 3,5-dinitro-1,4,5,6-tetrahydropyridine-2-amine.
  • Wang, Y., et al. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules 16, 6, 4864–4875 (2011).
  • Biomolecules. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022).
  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Available from: [Link]

  • Farghaly, T. A., et al. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Daru 20, 1, 76 (2012).
  • Zhang, H., et al. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorg. Med. Chem. 28, 22, 115783 (2020).
  • Staszewska-Krajewska, O., et al. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Int J Mol Sci 26, 21, 13183 (2025).
  • El-Sayed, N. N. E., et al. Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives. Molecules 19, 4, 3969–3985 (2014).
  • BenchChem. A Comparative Guide to the Structure-Activity Relationship (SAR)

Sources

Validation

Comparative Analysis of Dinitropyridine Isomers in Biological Systems: Reactivity, Probing, and Scaffold Design

Executive Summary The rational design of chemical probes, cross-linkers, and pharmaceutical scaffolds relies heavily on the nuanced electronic properties of heterocyclic systems. Dinitropyridines represent a fascinating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chemical probes, cross-linkers, and pharmaceutical scaffolds relies heavily on the nuanced electronic properties of heterocyclic systems. Dinitropyridines represent a fascinating class of compounds where the specific isomeric arrangement of nitro (-NO₂) groups dictates their utility in biological systems. This guide provides an in-depth comparative analysis of two critical isomers: 2-Chloro-3,5-dinitropyridine and 4-Amino-3,5-dinitropyridine . By dissecting their mechanistic causality, reactivity profiles, and experimental workflows, this guide equips drug development professionals with the data necessary to select the appropriate isomer for biothiol sensing, antibody-drug conjugate (ADC) cross-linking, or the synthesis of bioactive pharmacophores [1, 2].

Mechanistic Causality: The Isomeric Landscape

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of two strongly electron-withdrawing nitro groups at the 3 and 5 positions severely depletes the ring's electron density. However, the substituent at the 2-position versus the 4-position fundamentally alters the molecule's biological application.

2-Chloro-3,5-dinitropyridine: The Electrophilic Probe

In 2-chloro-3,5-dinitropyridine, the chlorine atom is positioned ortho and para to the nitro groups, as well as ortho to the pyridine nitrogen. This synergistic electron withdrawal creates a massive partial positive charge at the C2 carbon. Consequently, this isomer acts as a highly reactive electrophile, undergoing rapid Nucleophilic Aromatic Substitution (SNAr) . In biological systems, it exhibits exceptional selectivity for biothiols (cysteine, homocysteine, and glutathione) at physiological pH, forming a transient Meisenheimer complex before eliminating the chloride ion [1, 3]. This property makes it an ideal fluorescence quencher via Photoinduced Electron Transfer (PET) and a potent leaving group in ADC cross-linkers [4].

4-Amino-3,5-dinitropyridine: The Bioactive Scaffold

Conversely, 4-amino-3,5-dinitropyridine features an amino group that donates electron density into the ring via resonance. This partially neutralizes the electron-withdrawing effect of the nitro groups, rendering the molecule significantly more stable and resistant to spontaneous SNAr in biological buffers. Instead of acting as a reactive probe, it serves as a robust precursor. Under controlled reduction, it undergoes selective dearomatization to form tetrahydropyridines—scaffolds known for their antimicrobial, antioxidant, and analgesic properties [2, 5].

SNAr_Mechanism A 2-Chloro-3,5-dinitropyridine (Highly Electrophilic) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack (pH 7.4) B Biothiol (Cys/Hcy/GSH) (Nucleophile) B->C D 2-S-Substituted Dinitropyridine (Tagged Product) + HCl C->D Chloride Elimination

Caption: SNAr mechanism of 2-chloro-3,5-dinitropyridine with biothiols under physiological conditions.

Comparative Quantitative Data

To facilitate isomer selection, the following table summarizes the physicochemical properties, reactivity, and toxicological profiles of the two primary isomers.

Property / Feature2-Chloro-3,5-dinitropyridine4-Amino-3,5-dinitropyridine
Primary Biological Role Biothiol probe, ADC cross-linker [4]Bioactive scaffold precursor [5]
Reactivity Profile Highly reactive (Rapid SNAr)Stable (Requires strong reduction)
Target Nucleophiles Biothiols (Cys, Hcy, GSH), AminesN/A (Acts as a structural building block)
Key Mechanism Thiol-triggered cleavage / PET quenchingSelective dearomatization
Acute Toxicity (LD50) ~50 mg/kg (Rat, Oral) - Highly Toxic [6]Unknown/Moderate (NCI Research Compound)
Storage Conditions Moisture-sensitive, store locked up [6]Standard ambient/cool storage

Experimental Methodologies & Self-Validating Protocols

The following protocols highlight the divergent applications of these isomers. Each workflow is designed as a self-validating system to ensure scientific integrity.

Protocol A: Biothiol Sensing via SNAr (Using 2-Chloro-3,5-dinitropyridine)

This protocol describes the use of the 2-chloro isomer to synthesize an OFF-ON fluorescent probe. The dinitropyridine moiety quenches the fluorophore until a biothiol cleaves it [1].

Step-by-Step Methodology:

  • Probe Synthesis: Dissolve a hydroxyl-bearing fluorophore (e.g., naphthalimide derivative, 1.0 mmol) and 2-chloro-3,5-dinitropyridine (1.0 mmol) in anhydrous CH₃CN (10 mL).

  • Base Activation: Add K₂CO₃ (2.0 mmol). Causality: The mild base deprotonates the fluorophore's hydroxyl group, increasing its nucleophilicity for the initial coupling without degrading the dinitropyridine ring. Stir overnight at room temperature under N₂.

  • Purification: Concentrate and purify via silica gel chromatography to isolate the PET-quenched probe.

  • Biological Assay: Incubate the probe (10 µM) in PBS buffer (pH 7.4). Introduce the biological thiol (e.g., Cysteine).

  • Self-Validation (HPLC & Fluorescence): Monitor the reaction using reversed-phase HPLC at 254 nm. You must observe the quantitative disappearance of the intact probe peak and the emergence of two new peaks: the free, highly fluorescent fluorophore and the 2-S-substituted dinitropyridine byproduct. Fluorescence emission should simultaneously increase by >50-fold[1].

Protocol B: Synthesis of Bioactive Tetrahydropyridines (Using 4-Amino-3,5-dinitropyridine)

This protocol utilizes the 4-amino isomer to generate polyfunctional Δ²-piperideine derivatives, which are critical pharmacophores for analgesic and antimicrobial drugs [5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve N-substituted 4-amino-3,5-dinitropyridine in an appropriate polar aprotic solvent.

  • Dearomatization: Slowly add sodium borohydride (NaBH₄). Causality: The extreme electron deficiency of the dinitropyridine ring allows a mild hydride source like NaBH₄ to achieve dearomatization. Hydride ions selectively attack at positions 4 and 6, forming a doubly charged intermediate σ-adduct.

  • C-Protonation: Quench the intermediate σ-adducts with diluted orthophosphoric acid. This controlled protonation yields the target 3,5-dinitro-1,4,5,6-tetrahydropyridine-2-amine.

  • Self-Validation (NMR): Confirm the loss of aromaticity and the exact regiochemistry of hydride addition using two-dimensional homonuclear (COSY) and heteronuclear (HMBC, HSQC) correlation NMR spectroscopy [5].

Isomer_Workflow Root Dinitropyridine Isomers Iso1 2-Chloro-3,5-dinitropyridine Root->Iso1 Iso2 4-Amino-3,5-dinitropyridine Root->Iso2 App1 Biothiol Fluorescent Probes (PET Quenching) Iso1->App1 SNAr with Thiols App2 ADC Cross-linkers (Leaving Group) Iso1->App2 Disulfide Exchange App3 Dearomatization (NaBH4 reduction) Iso2->App3 Hydride Addition App4 Tetrahydropyridines (Antimicrobial/Analgesic) App3->App4 C-Protonation

Caption: Divergent biological application workflows for 2-chloro and 4-amino dinitropyridine isomers.

Safety and Toxicological Considerations

References

  • Title: A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. Source: RSC Advances. URL:[Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI Pharmaceuticals. URL:[Link]

  • Title: A New Approach to the Synthesis of γ-Hydroxy-α,β-unsaturated... Source: Researcher.Life. URL: [Link]

  • Title: Cross-linkers and their uses (US8613930B2). Source: Google Patents.
  • Title: Synthesis of 3,5-dinitro-1,4,5,6-tetrahydropyridine-2-amine. Source: Butlerov Communications. URL:[Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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